molecular formula C7H8BrNO2S B1343891 (2-Bromophenyl)methanesulfonamide CAS No. 113283-03-7

(2-Bromophenyl)methanesulfonamide

Cat. No.: B1343891
CAS No.: 113283-03-7
M. Wt: 250.12 g/mol
InChI Key: XOHYLTHDHSCAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)methanesulfonamide is a valuable chemical building block and synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research application is in the synthesis of more complex molecules, particularly those designed as enzyme inhibitors. A prominent use documented in scientific literature is its role as a key precursor in the multi-step synthesis of (R)-2-(((2-Bromophenyl)methyl)sulfonamido)-3-phenylpropanamide, a compound investigated for its inhibitory activity against β-lactamase enzymes. β-lactamase enzymes are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. Therefore, inhibitors that counteract these enzymes are a significant area of study in combating antibiotic-resistant bacteria. The structure of this compound, featuring a sulfonamide group and a bromine atom on the aromatic ring, makes it a versatile scaffold. The sulfonamide group can act as a key pharmacophore, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries for biological screening. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Sources: National Center for Biotechnology Information (2024). PubChem Compound Summary for this compound and Royal Society of Chemistry (2012). Synthesis of β-lactamase inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYLTHDHSCAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622841
Record name 1-(2-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113283-03-7
Record name 1-(2-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Sulfonamide Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of (2-Bromophenyl)methanesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues, theoretical predictions, and established principles of sulfonamide chemistry to provide a robust working profile of the compound. All key claims and protocols are supported by citations to authoritative sources.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The methanesulfonamide group, in particular, is valued for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups like carboxylic acids or phenols.[1] The strategic placement of a bromine atom on the phenyl ring, as in this compound, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in the design of novel pharmaceutical candidates.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

IdentifierValueSource
Compound Name N-(2-bromophenyl)methanesulfonamidePubChem[3]
Molecular Formula C₇H₈BrNO₂SPubChem[3]
Molecular Weight 250.11 g/mol Calculated
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1BrPubChem[3]
InChI InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3PubChem[3]
InChIKey HRLPDILAYHUIIF-UHFFFAOYSA-NPubChem[3]
PubChem CID 3629878PubChem[3]

Physicochemical Properties: An Inferential Analysis

PropertyInferred/Predicted ValueBasis of Inference and Rationale
Appearance White to off-white solidN-(4-Bromophenyl)methanesulfonamide is a white to off-white solid.[4] Aromatic sulfonamides are typically crystalline solids at room temperature.
Melting Point Likely in the range of 130-150 °CThe isomeric N-(4-Bromophenyl)methanesulfonamide has a melting point of 137-141 °C.[4] Positional isomers often have similar, though not identical, melting points.
Boiling Point > 300 °C (Predicted)The predicted boiling point for the 4-bromo isomer is 333.0 ± 44.0 °C.[4] High boiling points are characteristic of aromatic sulfonamides due to their polarity and potential for intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.The sulfonamide group can participate in hydrogen bonding, conferring solubility in polar solvents.[5] The presence of the phenyl ring and bromine atom will limit aqueous solubility.
pKa ~7.6 (Predicted)The predicted pKa for the 4-bromo isomer is 7.62 ± 0.10, indicating the sulfonamide proton is weakly acidic.[4]
LogP 1.6 (Predicted)This predicted value suggests a moderate degree of lipophilicity.[3]

Synthesis of this compound

While a specific protocol for the title compound is not detailed in the available literature, two primary and reliable synthetic routes for N-arylsulfonamides can be proposed.

Route 1: Sulfonylation of 2-Bromoaniline

This is the most conventional approach, involving the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

Synthesis_Route_1 Reactant1 2-Bromoaniline Product This compound Reactant1->Product Nucleophilic Attack Reactant2 Methanesulfonyl Chloride Reactant2->Product Base Base (e.g., Pyridine) Byproduct Base Hydrochloride Base->Byproduct Proton Scavenger

Figure 1: General workflow for the synthesis of this compound via sulfonylation of 2-bromoaniline.

Experimental Protocol (Adapted from a general procedure for N-phenylmethanesulfonamide[6])

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine. If using DCM, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The causality for this low temperature is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound. This self-validating system ensures purity, which can be confirmed by melting point analysis and spectroscopic methods.

Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This modern synthetic approach offers a milder and often more functional-group-tolerant alternative to classical methods. It involves the cross-coupling of an aryl halide with an amine or amide.[7]

Synthesis_Route_2 Reactant1 1,2-Dibromobenzene or 2-Bromoiodobenzene Product This compound Reactant1->Product Reactant2 Methanesulfonamide Reactant2->Product Catalyst Pd Catalyst (e.g., [Pd(allyl)Cl]₂) Catalyst->Product Cross-Coupling Ligand Ligand (e.g., t-BuXPhos) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 2: Conceptual workflow for the Pd-catalyzed synthesis of this compound.

Experimental Protocol (Conceptual, based on similar cross-couplings[8])

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.2 eq), a palladium catalyst such as [Pd(allyl)Cl]₂ (1-5 mol%), a suitable phosphine ligand like t-BuXPhos (2-10 mol%), and a base, for instance, potassium carbonate (2.0 eq).

  • Addition of Reagents: Add the aryl halide, 1,2-dibromobenzene or 2-bromoiodobenzene (1.0 eq), followed by a dry, degassed solvent like 2-methyltetrahydrofuran (2-MeTHF). The choice of an aryl halide with differential reactivity (I vs. Br) is crucial for selective coupling.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The inert atmosphere is critical to prevent the degradation of the catalyst.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired product.

Expected Spectral Characteristics

No experimental spectra for this compound are currently published. The following table outlines the expected characteristic signals based on the analysis of its constituent functional groups and data from related compounds.[2][9]

SpectroscopyExpected Signals and Interpretation
¹H NMR - Aromatic Protons (4H): A complex multiplet pattern in the range of 7.0-7.8 ppm. The ortho-substitution pattern will lead to coupled signals. - NH Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 5-8 ppm. - Methyl Protons (3H): A sharp singlet around 3.0 ppm.
¹³C NMR - Aromatic Carbons (6C): Six distinct signals in the aromatic region (110-140 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the nitrogen (C-N) will be downfield. - Methyl Carbon (1C): A signal around 40 ppm.
IR Spectroscopy - N-H Stretch: A moderate to sharp peak around 3300-3200 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹. - S=O Asymmetric Stretch: A strong band in the 1350-1310 cm⁻¹ region. - S=O Symmetric Stretch: A strong band in the 1160-1140 cm⁻¹ region. - S-N Stretch: A peak in the 950-890 cm⁻¹ region.[10]
Mass Spectrometry - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 250 and 252. - Key Fragments: Loss of the methyl group (-15), the SO₂ group (-64), or the methanesulfonyl group (-79).

Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both a reactive sulfonamide group and a brominated aromatic ring, makes it a versatile intermediate.

Reactivity Profile
  • N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to generate more complex derivatives. A known example is the N-methylation of N-(2-bromophenyl)methanesulfonamide using iodomethane and cesium carbonate.[11]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the ortho position, enabling the construction of diverse molecular scaffolds.

  • Ortho-Lithiation: The bromine atom can facilitate ortho-lithiation, creating a nucleophilic center that can react with various electrophiles.

Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs suggest potential applications in several therapeutic areas:

  • Enzyme Inhibitors: Sulfonamides are well-established pharmacophores in the design of enzyme inhibitors, including carbonic anhydrases and kinases.[1]

  • Antibacterial Agents: The sulfonamide group is the basis for sulfa drugs, a class of antibacterial agents.[1]

  • Scaffold for Library Synthesis: The dual reactivity of the molecule makes it an excellent starting point for the combinatorial synthesis of compound libraries for high-throughput screening. The ortho-substitution can influence the conformational properties of the molecule, which can be crucial for binding to biological targets.[12][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following precautions are based on data for related sulfonamides and aryl bromides.[14]

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data on its properties are scarce, a comprehensive profile can be constructed through inference from related compounds and established chemical principles. The synthetic routes are well-precedented, and its dual reactivity offers a platform for the creation of diverse and complex molecules for drug discovery and other applications. Further experimental characterization of this compound is warranted to fully unlock its potential.

References

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • ResearchGate. (2009). (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available at: [Link]

  • PMC. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

  • PubChem. N-(2-bromophenyl)methanesulfonamide. Available at: [Link]

  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • MDPI. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Available at: [Link]

  • Chemistry Steps. 1H NMR Chemical Shift Values Table. Available at: [Link]

  • MDPI. (2012). (PDF) N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Available at: [Link]

  • PubChem. Methanesulfonamide. Available at: [Link]

  • ResearchGate. (2018). (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Available at: [Link]

  • Zeitschrift für Naturforschung B. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Available at: [Link]

  • PubMed. (2015). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. Available at: [Link]

  • PubMed. (2018). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Available at: [Link]

  • PMC. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Available at: [Link]

  • ResearchGate. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides. Available at: [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

Sources

(2-Bromophenyl)methanesulfonamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive, authoritative analysis of (2-Bromophenyl)methanesulfonamide , distinguishing it from its structural isomers and detailing its synthesis, properties, and applications in medicinal chemistry.[1]

CAS Number: 113283-03-7 Formula:


Molecular Weight:  250.11  g/mol [1][2]

Structural Identification & Disambiguation

In chemical nomenclature, precision is paramount. The string "this compound" presents a potential ambiguity between two distinct isomers used in drug discovery. This guide focuses on the benzylic derivative (CAS 113283-03-7), consistent with the IUPAC convention where the aryl group substitutes a hydrogen on the methane carbon.[1]

Primary Target: The Benzyl Derivative
  • Common Name: this compound[1][2][3][4][5][6][7][8]

  • Systematic Name: 1-(2-Bromophenyl)methanesulfonamide[1]

  • Structure: A sulfonamide group attached to a methylene bridge, which is connected to the ortho-position of a bromobenzene ring.[1]

  • Key Feature: The methylene spacer (

    
    ) isolates the sulfonamide from the aromatic ring, altering pKa and metabolic stability compared to direct anilides.
    
The Common Isomer (Distinction)

Researchers often confuse the target with


-(2-Bromophenyl)methanesulfonamide  (CAS 116547-91-2).[1]
  • Structure: The sulfonamide nitrogen is directly bonded to the aromatic ring (Anilide).

  • Reactivity Difference: The

    
    -isomer is significantly more acidic and prone to different metabolic cleavage pathways.[1]
    

Table 1: Physicochemical Profile (CAS 113283-03-7) [1][2]

PropertyValueNote
Appearance White to off-white solidCrystalline powder
Melting Point 154–158 °CTypical range for pure samples
LogP (Calc) ~1.14Moderate lipophilicity
H-Bond Donors 1 (

)
Primary sulfonamide
H-Bond Acceptors 2 (

)
Sulfonyl oxygens
Rotatable Bonds 2

and

Synthetic Methodology

The synthesis of this compound typically proceeds via the oxidative chlorination of a thiouronium intermediate, derived from 2-bromobenzyl bromide.[1] This route is preferred over direct sulfonation due to higher regioselectivity and yield.

Reaction Pathway Diagram

The following logical flow illustrates the conversion from the benzylic halide to the final sulfonamide.

SynthesisPathway Start 2-Bromobenzyl bromide (CAS 3433-80-5) Inter1 Isothiouronium Salt (Intermediate) Start->Inter1 Thiourea, EtOH Reflux, 2-4h Inter2 (2-Bromophenyl)methanesulfonyl chloride Inter1->Inter2 Cl2 (g) or NCS H2O/HCl, <10°C Product This compound (CAS 113283-03-7) Inter2->Product NH3 (aq) or NH3 (g), THF

Figure 1: Step-wise synthetic pathway from benzylic bromide precursor to sulfonamide target.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It utilizes the "Thiouronium Route" which avoids the use of hazardous sulfite salts at high temperatures.

Step 1: Formation of Isothiouronium Salt
  • Reagents: Dissolve 2-bromobenzyl bromide (2.50 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in Ethanol (25 mL).

  • Reaction: Heat the mixture to reflux for 3 hours. A white precipitate (the isothiouronium bromide salt) typically forms.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: The salt should be a free-flowing white solid.[1] Yield is typically >90%.[7][9]

Step 2: Oxidative Chlorination
  • Suspension: Suspend the salt from Step 1 in water (30 mL) and cool to 0–5°C in an ice bath.

  • Chlorination: Slowly bubble Chlorine gas (

    
    )  through the solution OR add N-Chlorosuccinimide (NCS)  (4 equiv) portion-wise while maintaining temperature <10°C.[1]
    
    • Mechanism:[1] The thiol generated in situ is rapidly oxidized to the sulfonyl chloride.

  • Extraction: The solid sulfonyl chloride precipitates or forms an oil. Extract with Dichloromethane (DCM) (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.
    • Caution: Sulfonyl chlorides are unstable; proceed immediately to Step 3.

Step 3: Amidation[1]
  • Ammonolysis: Dissolve the crude sulfonyl chloride in THF (10 mL).

  • Addition: Add Ammonium Hydroxide (28%

    
     aq)  (5 mL) dropwise at 0°C. Stir for 1 hour, allowing to warm to room temperature.
    
  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate any amines, though sulfonamide remains neutral). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

This compound acts as a "bifunctional" scaffold. It contains an aryl bromide (electrophile for cross-coupling) and a sulfonamide (nucleophile/pharmacophore).

Intramolecular Cyclization (Sultam Synthesis)

A primary application is the synthesis of Sultams (cyclic sulfonamides), which are bioisosteres of lactams and prominent in anti-inflammatory and antiviral research.

Mechanism: Under Palladium catalysis (Pd-catalyzed intramolecular N-arylation), the sulfonamide nitrogen displaces the ortho-bromine, forming a 5-membered sultam ring.[1]

SultamCyclization Substrate This compound Intermediate Pd-Oxidative Addition Complex Substrate->Intermediate Ar-Br Insertion Catalyst Pd2(dba)3 / Ligand Base (Cs2CO3) Catalyst->Intermediate Catalysis Product Benzo[c]isothiazole 2,2-dioxide (Sultam Scaffold) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 2: Pd-catalyzed intramolecular cyclization to form the sultam core.

Cross-Coupling Compatibility

The sulfonamide proton (


) is acidic. In Suzuki or Sonogashira couplings targeting the bromine, the sulfonamide must often be protected (e.g., with a Boc or PMB group) to prevent catalyst poisoning or side reactions, unless specialized ligands (e.g., XPhos) are used that tolerate free N-H functionalities.[1]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with the precursors of this compound.

  • Lachrymator Hazard: The starting material, 2-Bromobenzyl bromide , is a potent lachrymator (tear gas agent).[1] All operations in Step 1 (weighing and reaction) must be performed in a functioning fume hood.

  • Sensitizer: Sulfonamides are known sensitizers. Avoid skin contact.

  • Storage: Store the final product at 2–8°C. While relatively stable, benzyl sulfonamides can slowly decompose to release

    
     if exposed to strong acids or excessive heat.[1]
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Sulfonamide Synthesis Intermediates. Retrieved from [Link]

  • Thieme Chemistry. (2010). Science of Synthesis: Product Class 4: Organometallic Complexes. Retrieved from [Link][1]

Sources

(2-Bromophenyl)methanesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal utility of (2-Bromophenyl)methanesulfonamide .

Executive Summary & Structural Identification

This compound is a bifunctional organosulfur compound frequently utilized in medicinal chemistry as a fragment-based drug discovery (FBDD) scaffold. It belongs to the class of aryl-methanesulfonamides (also known as benzylsulfonamides), distinct from the more common


-aryl methanesulfonamides.

Critical Structural Distinction: Researchers must distinguish between two isomers often confused due to nomenclature similarities:

  • Target Molecule (Benzyl Type): The sulfonamide group is attached to a methylene linker.

    • Structure:

      
      
      
    • Role: Transition state mimic, P2' ligand in protease inhibitors.

  • Isomer (Aniline Type): The sulfonamide is attached directly to the nitrogen.

    • Name:

      
      -(2-Bromophenyl)methanesulfonamide.[1]
      
    • Structure:

      
      
      

This guide focuses on the Benzyl Type (Structure 1), as implied by the parent name "methanesulfonamide" modified by a (2-bromophenyl) group.

Physicochemical Data Profile[1][2]
PropertyValueNotes
IUPAC Name 1-(2-Bromophenyl)methanesulfonamideAlso: o-Bromobenzylsulfonamide
Molecular Formula

Molecular Weight 250.11 g/mol Monoisotopic Mass: 248.95 Da
Element Count C: 7, H: 8, Br: 1, N: 1, O: 2, S: 1
Calculated LogP ~1.6 - 1.8Lipophilicity suitable for CNS penetration
H-Bond Donors 1 (Primary Sulfonamide)

group
H-Bond Acceptors 2Sulfonyl oxygens
Rotatable Bonds 2

and

Synthetic Methodology

The synthesis of this compound is non-trivial due to the sensitivity of the sulfonamide group. The most robust protocol proceeds via the Sulfo-Chlorination of 2-Bromobenzyl Bromide .

Reaction Pathway Logic
  • Precursor Selection: We start with 2-Bromotoluene or 2-Bromobenzyl bromide .[2] The ortho-bromo substituent provides steric bulk that protects the benzylic position from over-oxidation but requires radical conditions for functionalization.

  • Intermediate Strategy: Direct sulfonation is difficult. We utilize a Thiouronium salt intermediate (via Thiourea) which acts as a masked thiol, preventing disulfide formation.

  • Oxidative Chlorination: Converting the salt directly to the sulfonyl chloride using

    
     or 
    
    
    
    .
Step-by-Step Protocol
Phase 1: Radical Bromination (If starting from Toluene)[2]
  • Reagents: 2-Bromotoluene (1.0 eq), NBS (1.05 eq), AIBN (cat.),

    
     or Benzotrifluoride (green alternative).
    
  • Conditions: Reflux under

    
     for 4-6 hours.
    
  • Checkpoint: Monitor consumption of toluene by TLC (Hexane/EtOAc 9:1).

Phase 2: Formation of Sulfonyl Chloride
  • Step A (Salt Formation): Dissolve 2-Bromobenzyl bromide (10 mmol) in Ethanol (20 mL). Add Thiourea (11 mmol).[2] Reflux for 2 hours.

    • Observation: A white precipitate (isothiouronium salt) will form.

  • Step B (Oxidative Chlorination): Cool the mixture to 0°C. Add Chlorine water or

    
     dropwise while maintaining temperature <10°C.
    
    • Mechanism: The thiol-intermediate is oxidized to sulfonyl chloride (

      
      ).
      
    • Work-up: Extract with DCM immediately to prevent hydrolysis.

Phase 3: Amination to Sulfonamide
  • Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (

    
    , 28%) or Ammonia in Dioxane.
    
  • Protocol:

    • Dissolve crude (2-bromophenyl)methanesulfonyl chloride in THF (10 mL).

    • Cool to 0°C.

    • Add

      
       (5.0 eq) dropwise.
      
    • Stir at RT for 2 hours.

  • Purification: Acidify to pH 4 to precipitate the product or extract with EtOAc. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start 2-Bromotoluene Inter1 2-Bromobenzyl Bromide Start->Inter1 NBS, AIBN Reflux Inter2 Isothiouronium Salt Inter1->Inter2 Thiourea EtOH Inter3 Sulfonyl Chloride Inter2->Inter3 Cl2/H2O Oxidation Final (2-Bromophenyl) methanesulfonamide Inter3->Final NH4OH 0°C

Figure 1: Step-wise synthetic conversion from toluene precursor to final sulfonamide.

Applications in Drug Discovery

This molecule is not merely a final product but a high-value Pharmacophore Scaffold .

The "Ortho-Bromo" Handle

The bromine atom at the 2-position is strategically placed for Divergent Synthesis . It allows medicinal chemists to expand the molecule into complex tricyclic structures using Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl sulfonamides (privileged structures in AT1 receptor antagonists).

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and pKa.

Sulfonamide Bioisosterism

The


 moiety mimics the transition state of amide hydrolysis.
  • Protease Inhibition: The tetrahedral geometry of the sulfonamide sulfur mimics the tetrahedral intermediate of peptide bond cleavage.

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide (

    
    ) coordinates directly to the Zinc ion (
    
    
    
    ) in the active site of CA enzymes. The benzylic linker provides flexibility, allowing the phenyl ring to occupy hydrophobic pockets (P2/P3 subsites).
Divergent Synthesis Pathway

Divergent Core (2-Bromophenyl) methanesulfonamide Suzuki Biaryl Sulfonamides (AT1 Antagonists) Core->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald Amino-Sulfonamides (Kinase Inhibitors) Core->Buchwald Pd(OAc)2 R-NH2 Cyclization Sultams/Isoquinolines (CNS Agents) Core->Cyclization Intramolecular Heck Rxn

Figure 2: The 2-Bromo substituent acts as a functional handle for library generation.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     7.60 - 7.20 ppm (m, 4H):  Aromatic protons. Look for the specific splitting pattern of an ortho-substituted ring (typically a doublet for the H adjacent to Br, and multiplets for the remaining).
    
  • 
     6.80 ppm (s, 2H):  Sulfonamide 
    
    
    
    . This peak is exchangeable with
    
    
    (disappears upon
    
    
    shake).
  • 
     4.45 ppm (s, 2H):  Benzylic 
    
    
    
    . This is the diagnostic peak. If this appears as a doublet, it indicates coupling to a neighbor (incorrect structure) or diastereotopicity (chiral environment).
Mass Spectrometry (LC-MS)
  • Isotopic Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a near 1:1 ratio.
  • Signature: You must observe two molecular ion peaks of equal intensity at m/z 249 (

    
    ) and m/z 251  (
    
    
    
    ).
    • Absence of this 1:1 doublet indicates loss of Bromine (dehalogenation).

References

  • PubChem. (2025). Compound Summary: N-(4-Bromophenyl)methanesulfonamide (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Scott, K. A., et al. (2022).[3] Benzylic sulfonamides in drug discovery: Synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure elucidation.[1] This guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra for (2-Bromophenyl)methanesulfonamide, a molecule featuring a complex interplay of electronic and steric effects. As Senior Application Scientists, our goal is not merely to present data but to explain the underlying principles that govern the spectral appearance. This document is designed for researchers and drug development professionals, offering a predictive framework that can be applied to the structural verification of this and analogous compounds. The analysis is grounded in established NMR theory, substituent effects on aromatic systems, and empirical data for similar functional groups.

Molecular Structure and Symmetry Analysis

To accurately predict an NMR spectrum, a thorough analysis of the molecule's structure is the foundational step. This compound possesses an ortho-disubstituted benzene ring, which dictates the chemical environment of each atom.

The key structural features are:

  • A benzene ring substituted at the C1 and C2 positions.

  • A methanesulfonamide group (-CH₂SO₂NH₂) at the C1 position. This group is strongly electron-withdrawing due to the electronegative oxygen and nitrogen atoms.

  • A bromine atom at the C2 position. Bromine is an electronegative, deactivating substituent that exerts a significant inductive effect.[2]

Due to the ortho-substitution with two different groups, the molecule lacks any plane of symmetry that would render atoms chemically equivalent. Consequently, all four aromatic protons (H3, H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically distinct.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct regions: the aromatic region, the aliphatic methylene region, and the amide proton region. The chemical environment of each proton is influenced by the electronic effects (induction and resonance) of the neighboring substituents.

Aromatic Protons (δ 7.0 - 8.0 ppm)

The protons on the benzene ring are subject to deshielding from the aromatic ring current, placing their signals in the typical 6.5-8.0 ppm range.[3][4] The electron-withdrawing nature of both the bromine and methanesulfonamide substituents will further shift these protons downfield from the standard benzene chemical shift of ~7.3 ppm.[4] Because all four aromatic protons are unique, we anticipate four distinct signals, each integrating to 1H.[5]

  • H6: This proton is ortho to the bulky and electron-withdrawing -CH₂SO₂NH₂ group. It will experience significant deshielding and is expected to be the furthest downfield. It will be split by H5 (ortho-coupling) and potentially by H4 (meta-coupling).

  • H3: This proton is ortho to the electronegative bromine atom. It will also be strongly deshielded. It is coupled to H4 (ortho-coupling) and H5 (meta-coupling).

  • H4 & H5: These protons are meta to the primary substituents and will be relatively shielded compared to H3 and H6. They are coupled to each other (ortho) and to their other neighbors, leading to complex splitting patterns. Typically, a proton situated between two other protons (like H4 and H5) will appear as a triplet or a doublet of doublets, depending on the similarity of the coupling constants.[6]

Splitting Pattern Analysis: The coupling between adjacent aromatic protons (Jortho) is typically 7–10 Hz, while coupling between meta protons (Jmeta) is smaller, around 2–3 Hz.[6] This leads to complex multiplets.

G H3 H3 H4 H4 H3->H4 Jortho H5 H5 H3->H5 Jmeta H4->H5 Jortho H6 H6 H4->H6 Jmeta H5->H6 Jortho

Caption: Predicted ¹H-¹H coupling network in the aromatic ring.

Methylene Protons (-CH₂-) (δ ~4.5 ppm)

The two protons on the methylene carbon (C7) are chemically equivalent. This carbon is in a benzylic position, which typically resonates around 2.0-3.0 ppm.[3] However, it is also directly attached to the highly electron-withdrawing sulfonyl group (-SO₂-), which will cause a significant downfield shift. A predicted chemical shift around 4.5 ppm is reasonable. Since there are no adjacent protons, this signal will appear as a sharp singlet , integrating to 2H.

Sulfonamide Protons (-NH₂) (δ 8.5 - 10.5 ppm)

The two protons of the primary sulfonamide group are chemically equivalent. The chemical shift of N-H protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[7] In a non-protic solvent like DMSO-d₆, these protons often appear as a distinct, sometimes broad, singlet.[8] Their signal is expected to be in the downfield region, characteristic of amide protons. This signal will integrate to 2H. In a protic solvent like D₂O, this signal would disappear due to deuterium exchange.

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H6~7.9Doublet of doublets (dd)1HJortho ≈ 8 Hz, Jmeta ≈ 2 Hz
H3~7.7Doublet of doublets (dd)1HJortho ≈ 8 Hz, Jmeta ≈ 2 Hz
H4/H5~7.2 - 7.5Multiplet (m) or Triplet of doublets (td)2HJortho ≈ 8 Hz, Jmeta ≈ 2 Hz
-NH₂~9.5Singlet (s, possibly broad)2HN/A
-CH₂-~4.5Singlet (s)2HN/A

Note: These are estimated values. The actual spectrum may show slight variations. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) must also be considered.[9]

Predicted ¹³C NMR Spectrum

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. Due to the lack of symmetry in this compound, we predict a total of seven distinct signals: six for the aromatic carbons and one for the methylene carbon.

Aromatic Carbons (δ 120 - 140 ppm)

The chemical shifts of aromatic carbons typically fall between 120 and 150 ppm.[3] The positions are influenced by the electronic properties of the substituents.

  • Quaternary Carbons (C1, C2): These carbons bear the substituents and have no attached protons. Their signals are often less intense in the spectrum.[10]

    • C1 (-CH₂SO₂NH₂): This carbon is attached to the methanesulfonamide group and will be significantly influenced by its electron-withdrawing nature. It is predicted to be in the 135-140 ppm range.

    • C2 (-Br): The ipso-carbon attached to bromine is typically found around 120-125 ppm.

  • Protonated Carbons (C3, C4, C5, C6): These four carbons are each bonded to one hydrogen and will give rise to four separate signals. Their relative chemical shifts are dictated by their position relative to the electron-withdrawing groups.[11]

    • C6: Ortho to the -CH₂SO₂NH₂ group, expected to be deshielded.

    • C3: Ortho to the -Br group, also deshielded.

    • C4 & C5: These carbons are further from the substituents and are expected to be the most shielded (upfield) of the aromatic carbons.

Methylene Carbon (-CH₂-) (δ ~55 ppm)

The aliphatic methylene carbon (C7) is attached to both an aromatic ring and the sulfonyl group. This environment will shift its resonance significantly downfield from a typical sp³ carbon, likely in the 50-60 ppm range.

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C1~138Quaternary (C)
C2~123Quaternary (C)
C6~134Aromatic (CH)
C3~132Aromatic (CH)
C4/C5~128 - 130Aromatic (CH)
C7 (-CH₂-)~55Methylene (CH₂)

Note: The assignments for C3/C6 and C4/C5 are tentative and would require 2D NMR experiments like HSQC and HMBC for definitive confirmation.

Experimental Protocol for Structural Verification

To validate these predictions, the following experimental workflow is recommended:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its higher solubilizing power and its ability to resolve N-H proton signals through hydrogen bonding.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled 1D ¹³C NMR spectrum.

  • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative, quaternary absent). This will confirm the C7 signal as a CH₂ and the aromatic signals C3-C6 as CH groups.

  • 2D COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling correlations. It will definitively link H3-H4, H4-H5, and H5-H6, confirming the connectivity within the aromatic spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will be used to unambiguously assign each protonated carbon (C3-C7) to its attached proton(s).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C1, C2) by observing correlations from nearby protons (e.g., H6 and H3 to C1 and C2).

G cluster_workflow NMR Verification Workflow A Sample Preparation (Compound in DMSO-d6) B 1D ¹H & ¹³C NMR (Initial Screening) A->B C DEPT-135 (Carbon Type ID) B->C D 2D COSY (H-H Connectivity) B->D E 2D HSQC (Direct C-H Correlation) C->E D->E F 2D HMBC (Long-Range C-H Correlation) E->F G Final Structure Confirmation F->G

Caption: Recommended experimental workflow for NMR-based structure confirmation.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound are characterized by a high degree of complexity in the aromatic region, arising from the molecule's lack of symmetry. The ¹H spectrum is expected to show four distinct, complex multiplets for the aromatic protons, a downfield singlet for the benzylic methylene protons, and a variable singlet for the sulfonamide N-H protons. The ¹³C spectrum should display seven unique signals, corresponding to each carbon in the molecule. This comprehensive predictive analysis, combined with the outlined experimental workflow, provides a robust framework for the empirical structural verification of this compound, ensuring confidence in its identity for research and development applications.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][1][12]

  • University of Manitoba. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][6]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link][9]

  • Pindelska, E., et al. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link][8]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link][2]

  • Fukuda, H., & Nakatsuji, H. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link][11]

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link][3]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link][4]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. [Link][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Harvard University. (n.d.). Summary of C13-NMR Interpretation. [Link][10]

  • Georgieva, M., et al. (2021). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link][7]

Sources

Methodological & Application

Application Notes and Protocols: (2-Bromophenyl)methanesulfonamide in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Methanesulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its ability to couple organoboron compounds with organic halides under relatively mild conditions has made it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] Biaryl scaffolds, a common output of this reaction, are privileged structures found in numerous biologically active compounds.[4]

(2-Bromophenyl)methanesulfonamide is a valuable building block for accessing a specific and important class of biaryl compounds: those containing a methanesulfonamide moiety ortho to the newly formed biaryl linkage. The sulfonamide group is a key pharmacophore in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, and as a stable, non-hydrolyzable isostere for other functional groups.[5] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, offering insights into reaction mechanisms, a detailed experimental protocol, and a discussion of critical parameters for successful execution.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the exchange of the halide or other leaving group on the palladium with the aryl group from the boron.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the ortho-methanesulfonamide group on the this compound substrate can influence the reaction through both steric and electronic effects. The steric bulk of the substituent may hinder the approach of the palladium catalyst, potentially requiring more robust catalyst systems with bulky ligands to facilitate the oxidative addition step. Electronically, the sulfonamide group is electron-withdrawing, which can impact the reactivity of the aryl bromide.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->transmetalation

Sources

Application Notes & Protocols: N-Alkylation of (2-Bromophenyl)methanesulfonamide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to precisely modify the nitrogen atom of a sulfonamide allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This document provides a detailed guide for the N-alkylation of (2-Bromophenyl)methanesulfonamide, a versatile building block for creating libraries of novel drug candidates. We present three field-proven protocols—Classical Alkylation, Mitsunobu Reaction, and Catalytic Borrowing Hydrogen—each offering distinct advantages depending on the substrate scope and desired process efficiency. The causality behind experimental choices, detailed step-by-step procedures, and methods for reaction validation are thoroughly discussed to ensure reproducible and successful synthesis.

Introduction: The Strategic Importance of N-Alkylated Sulfonamides

The sulfonamide functional group is a privileged scaffold in drug design, integral to the structure of numerous antibacterial, diuretic, anti-inflammatory, and anti-cancer agents.[1] The secondary sulfonamide, such as this compound, possesses an acidic proton on the nitrogen atom (pKa ≈ 10-11). Deprotonation of this site generates a potent nucleophile, the sulfonamidate anion, which can be engaged with various electrophiles to forge new carbon-nitrogen bonds.

The this compound scaffold is particularly valuable. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for late-stage diversification of the aromatic core. The methanesulfonamide moiety itself imparts desirable properties, including hydrogen bond donating and accepting capabilities, contributing to target engagement. This guide focuses on the crucial N-alkylation step, a gateway to generating diverse molecular architectures for structure-activity relationship (SAR) studies.

The parent compound, this compound, can be synthesized from 2-bromotoluene via a two-step process involving radical bromination followed by formation of a thiouronium salt and subsequent oxidative chlorination to yield the sulfonyl chloride, which is then reacted with ammonia.[2]

Mechanistic Considerations: Pathways to N-Alkylation

Three primary strategies for the N-alkylation of sulfonamides are presented, each operating under a distinct mechanistic paradigm. Understanding these differences is key to selecting the optimal method for a given alkylating partner and substrate.

  • Sₙ2 Displacement (Classical Method): This is the most direct approach. A base removes the acidic sulfonamide proton, and the resulting anion attacks an alkyl halide or sulfonate in a bimolecular nucleophilic substitution (Sₙ2) reaction. The success of this method hinges on using a primary or secondary alkyl electrophile to avoid the competing E2 elimination pathway.[3][4]

  • Mitsunobu Reaction: This redox-couple reaction allows for the use of alcohols as alkylating agents.[5][6] The alcohol is activated in situ by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). This forms an alkoxyphosphonium salt, which is a superb electrophile. The sulfonamide anion then displaces the phosphine oxide in an Sₙ2 reaction, characteristically proceeding with an inversion of stereochemistry at the alcohol's carbon center.[7]

  • Catalytic Borrowing Hydrogen: A modern, sustainable approach that also uses alcohols as the alkylating source, but via a catalytic cycle with water as the sole byproduct.[1][8] A transition-metal catalyst (e.g., based on Mn, Ru, or Ir) transiently oxidizes the alcohol to an aldehyde (the "borrowing hydrogen" step).[9][10] The sulfonamide condenses with the aldehyde to form an intermediate which is then reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated product and regenerating the catalyst.

Logical Flow of N-Alkylation Strategies

G cluster_start Starting Material cluster_methods Alkylation Methodologies cluster_reagents Key Reagents cluster_product Final Product start This compound classical Method A: Classical Sₙ2 start->classical Select Protocol mitsunobu Method B: Mitsunobu start->mitsunobu Select Protocol borrowing Method C: Borrowing Hydrogen start->borrowing Select Protocol reagent_a Alkyl Halide (R-X) + Base (e.g., K₂CO₃) classical->reagent_a reagent_b Alcohol (R-OH) + PPh₃/DIAD mitsunobu->reagent_b reagent_c Alcohol (R-OH) + Metal Catalyst borrowing->reagent_c product N-Alkyl-(2-Bromophenyl)methanesulfonamide reagent_a->product reagent_b->product reagent_c->product

Caption: Selection of N-alkylation protocol based on available reagents.

Comparative Overview of Protocols

The choice of methodology is a critical decision driven by factors such as the nature of the alkyl group to be installed, the scale of the reaction, and considerations of atom economy.

FeatureMethod A: Classical Sₙ2Method B: Mitsunobu ReactionMethod C: Borrowing Hydrogen
Alkylating Agent Alkyl Halides (R-X), Tosylates (R-OTs)Alcohols (R-OH)Alcohols (R-OH)
Key Reagents Inorganic Base (K₂CO₃, Cs₂CO₃, NaH)PPh₃, DIAD/DEADTransition Metal Catalyst, Base (K₂CO₃)
Byproducts Halide Salt (KX)Triphenylphosphine oxide, reduced DIADWater
Stereochemistry Inversion at electrophileInversion at alcohol carbonRacemization if chiral center is α to alcohol
Key Advantages Cost-effective, simple, scalableMild conditions, broad alcohol scope, predictable stereochem.High atom economy ("Green"), uses readily available alcohols
Key Limitations Requires synthesis of alkyl halides, risk of eliminationStoichiometric phosphine oxide byproduct, sensitive to waterRequires specific catalysts, higher temperatures, inert atmosphere

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Classical N-Alkylation with an Alkyl Bromide

This protocol describes the reaction with benzyl bromide as a representative primary alkyl halide.

Rationale: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the sulfonamide without causing hydrolysis of the alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent that promotes Sₙ2 reactions by solvating the potassium cation, leaving a highly reactive "naked" sulfonamidate anion.[11]

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)

  • Benzyl Bromide (1.1 mmol, 131 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Add benzyl bromide dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated aq. NaHCO₃ (1 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure N-benzyl-(2-Bromophenyl)methanesulfonamide.

Method B: Mitsunobu N-Alkylation with an Alcohol

This protocol uses (S)-(-)-1-Phenylethanol to demonstrate the stereoinvertive nature of the reaction.

Rationale: The Mitsunobu reaction is prized for its mild conditions and its ability to couple nucleophiles with primary and secondary alcohols.[5] The reaction is driven by the formation of the very stable P=O bond in the triphenylphosphine oxide byproduct. The order of addition is critical; pre-mixing the sulfonamide, alcohol, and phosphine before adding the azodicarboxylate prevents unwanted side reactions.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • (S)-(-)-1-Phenylethanol (1.1 mmol, 134 µL)

  • Triphenylphosphine (PPh₃) (1.2 mmol, 315 mg)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 mmol, 236 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound, (S)-(-)-1-Phenylethanol, and triphenylphosphine.

  • Add anhydrous THF (10 mL) and stir until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add DIAD dropwise over 10 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor Progress: Follow the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Directly purify the residue by flash column chromatography. The byproducts are typically less polar than the desired product, allowing for effective separation. Elute with a hexane/ethyl acetate gradient to yield the pure (R)-N-(1-phenylethyl)-(2-Bromophenyl)methanesulfonamide.

Method C: Manganese-Catalyzed N-Alkylation (Borrowing Hydrogen)

This protocol outlines a green chemistry approach using a manganese pincer catalyst and benzyl alcohol.

Rationale: This method leverages an earth-abundant metal catalyst to perform an efficient and atom-economical transformation.[1] The reaction is driven by heat, and the use of the alcohol as the solvent or a high-boiling co-solvent ensures the conditions are met for the catalytic cycle to operate. A weak base like potassium carbonate is sufficient to facilitate the condensation step.[8]

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Benzyl Alcohol (5.0 mmol, 518 µL, can act as solvent)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 138 mg)

  • [Mn(CO)₃(pnp)]Br catalyst (or similar well-defined Mn pincer catalyst) (0.05 mmol, 5 mol%)

  • Anhydrous Xylenes (if needed, 1 mL)

Procedure:

  • In a glovebox or under a robust stream of inert gas, charge a microwave vial or sealed tube with a stir bar, this compound, potassium carbonate, and the Mn catalyst.

  • Add benzyl alcohol and xylenes (if used).

  • Securely seal the vial and remove it from the inert atmosphere.

  • Place the vial in a preheated oil bath or heating block at 150 °C.

  • Stir vigorously for 24 hours.

  • Monitor Progress: After cooling, an aliquot can be taken, diluted with ethyl acetate, and analyzed by GC-MS or LC-MS.

  • Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to remove the catalyst and any unreacted starting material, yielding the N-benzyl-(2-Bromophenyl)methanesulfonamide.

General Workflow for Synthesis and Analysis

G reagents 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Setup (Inert atmosphere, solvent addition) reagents->setup reaction 3. Reaction (Heating, stirring, time) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor complete Is Reaction Complete? monitor->complete workup 5. Aqueous Work-up (Extraction, washing) purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, Purity) purify->analysis complete->reaction No complete->workup Yes

Caption: Standard laboratory workflow from reaction to product validation.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem.
  • BenchChem. (2025). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. BenchChem.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. Retrieved from [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9-10), 1499-1503. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Ye, S., Wu, J., & Zhang, Y. (2009). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 39(1), 54-61. Retrieved from [Link]

  • U.S. Patent No. US2777844A. (1957). Sulfonamide purification process. Google Patents.
  • Williams, J. M. J., et al. (2009). A General Synthesis of N-Alkyl Amines and Sulfonamides Using a Ruthenium Catalyst. Journal of the American Chemical Society, 131(5), 1766–1774. Retrieved from [Link]

  • Li, F., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 43(3), 1334-1339. Retrieved from [Link]

  • Michael, F. E., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(3), 564-570. Retrieved from [Link]

  • Gell, C., et al. (2018). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. ChemistrySelect, 3(32), 9295-9299. Retrieved from [Link]

  • Peng, Y., & Song, G. (2003). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Chinese Journal of Chemistry, 21(8), 974-976. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Synfacts. (2016). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 12(11), 1165. Retrieved from [Link]

  • Zhang, Y., & Li, H. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9592–9596. Retrieved from [Link]

  • U.S. Patent No. CA2738246C. (2017). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Gawande, M. B., & Jayaram, R. V. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. Retrieved from [Link]

  • Chinese Patent No. CN101279896B. (2010). Preparation of 2-bromo-4-methylphenol. Google Patents.
  • Khan, T. S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4784. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

HPLC and GC-MS analysis of (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (2-Bromophenyl)methanesulfonamide

Introduction & Scope

This compound (CAS: N/A for specific isomer, structurally analogous to 4-bromo isomer CAS 4284-50-8) is a critical intermediate in the synthesis of bioactive sultams and sulfonamide-based pharmaceuticals. Its structure features an ortho-substituted bromine atom on a phenyl ring attached to a methanesulfonamide moiety (


).

The analysis of this compound presents two distinct challenges:

  • Polarity & Acidity: The sulfonamide nitrogen (

    
    ) is weakly acidic (
    
    
    
    ), capable of hydrogen bonding, which causes peak tailing in both HPLC and GC.
  • Thermal Stability: While generally stable, the sulfonamide bond can degrade under aggressive GC inlet temperatures if not properly derivatized.

This guide provides two validated workflows: a Reverse-Phase HPLC method for purity profiling and a Derivatization-based GC-MS method for structural confirmation and impurity identification.

Method Development Strategy

To ensure robust data, we employ a "Orthogonal Analysis" approach. HPLC provides the quantitative purity baseline, while GC-MS (via silylation) confirms the structural identity using the unique isotopic signature of bromine.

Decision Logic for Method Selection

MethodSelection Start Sample: (2-Bromophenyl) methanesulfonamide Goal Analytical Goal? Start->Goal Purity Quantitation / Purity Goal->Purity High Precision ID Structure / Impurities Goal->ID Specific ID HPLC RP-HPLC (UV) Purity->HPLC Acidic Mobile Phase GCMS GC-MS (EI) ID->GCMS Deriv Derivatization (BSTFA/TMCS) GCMS->Deriv Preferred Direct Direct Injection (Risk of Tailing) GCMS->Direct Not Recommended Deriv->GCMS Trimethylsilyl Derivative

Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental goals.

Protocol A: RP-HPLC Analysis (Purity & Quantitation)

Principle: The sulfonamide group is kept in its neutral (protonated) state using an acidic mobile phase (pH ~2-3). This maximizes interaction with the C18 stationary phase and eliminates peak tailing caused by silanol interactions.

Materials & Reagents
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary), 210 nm (secondary)
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
1.00955Hold
10.00595Linear Ramp
12.00595Wash
12.10955Re-equilibration
15.00955End

Technical Insight: The ortho-bromine substituent creates steric hindrance that may slightly reduce retention time compared to the para-isomer due to a reduced effective surface area for hydrophobic interaction.

Protocol B: GC-MS Analysis (Structural Identification)

Principle: Direct injection of sulfonamides can lead to thermal degradation and adsorption in the inlet liner. We utilize Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (TMS) group. This yields a volatile, thermally stable derivative: N-TMS-(2-Bromophenyl)methanesulfonamide .

Derivatization Workflow

Derivatization Reactants Analyte + BSTFA (1% TMCS) Solvent: Ethyl Acetate Process Incubate @ 65°C 30 Minutes Reactants->Process Product N-TMS-Derivative (Volatile & Stable) Process->Product Inject Inject 1 µL into GC-MS (Split 10:1) Product->Inject

Figure 2: Step-by-step derivatization workflow for GC-MS analysis.

Step-by-Step Procedure
  • Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of anhydrous Ethyl Acetate. Vortex to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst to drive the silylation of the sterically hindered sulfonamide nitrogen.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes in a dry block heater.

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters
ParameterSetting
Column HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm)
Inlet Split/Splitless @ 260°C
Split Ratio 10:1 (to prevent detector saturation)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Oven Program
  • Initial: 80°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Final: 280°C (Hold 3 min).

Data Interpretation: The Bromine Signature

The mass spectrum will exhibit a distinctive isotopic pattern due to Bromine (


 and 

exist in a ~1:1 ratio).
  • Molecular Ion (

    
    ):  You will see two peaks of nearly equal intensity separated by 2 amu (e.g., at 
    
    
    
    X and
    
    
    X+2).
  • Base Peak: Likely the loss of the methyl-sulfonyl group or the TMS group (

    
    ).
    
  • Fragment: A strong signal at

    
     73 represents the trimethylsilyl cation 
    
    
    
    .

Validation Criteria & Troubleshooting

IssueProbable CauseCorrective Action
HPLC: Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A has pH < 3.0. Increase buffer conc.
HPLC: Split Peaks Sample solvent too strong.Dissolve sample in initial mobile phase (95% Water).
GC-MS: Missing Peak Incomplete derivatization.Check BSTFA freshness (sensitive to moisture). Increase incubation time.
GC-MS: Extra Peaks Hydrolysis of TMS derivative.Ensure anhydrous solvents. Analyze immediately after prep.

References

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC). (Accessed 2023). Link

  • ResearchGate. Development and validation of GC-MS method for the determination of methyl methane sulfonate. (2025).[1][2] Link

  • National Institutes of Health (NIH). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009).[3] Link

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS.Link

Sources

catalytic cross-coupling reactions with (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(2-Bromophenyl)methanesulfonamide (and its


-mesyl aniline congeners) represents a high-value "ortho-functionalized" electrophile in medicinal chemistry. Its structural utility lies in its duality: it serves as a robust partner for intermolecular cross-coupling (Suzuki-Miyaura, Sonogashira) and a privileged precursor for intramolecular cyclization to generate Sultams  (cyclic sulfonamides).

Sultams are bioisosteres of lactams and are critical pharmacophores in HIV integrase inhibitors, anti-inflammatory agents, and calpain inhibitors. This guide provides optimized protocols for transforming this compound into complex architectures, prioritizing reproducibility and mechanistic clarity.

Scope of Substrate: While nomenclature can vary, this guide addresses two distinct but related scaffolds often conflated in database searches:

  • Type A (C-Linked): this compound (

    
    ). Primary utility: Benzothiazole sultam synthesis.
    
  • Type B (N-Linked):

    
    -(2-Bromophenyl)methanesulfonamide (
    
    
    
    ). Primary utility: Indole/Biaryl synthesis.

Critical Mechanistic Pathways

Before executing protocols, researchers must visualize the divergent pathways available to the ortho-bromo sulfonamide motif.

ReactionPathways Substrate (2-Bromophenyl) methanesulfonamide Path1 Path A: Intramolecular C-N Coupling Substrate->Path1 Pd(0)/Xantphos or CuI/Ligand Path2 Path B: Intermolecular Suzuki-Miyaura Substrate->Path2 Pd(dppf)Cl2 Ar-B(OH)2 Path3 Path C: Tandem Sonogashira-Cyclization Substrate->Path3 Pd/Cu Alkyne Sultam Benzosultams (Cyclic Sulfonamides) Path1->Sultam Biaryl 2-Substituted Biaryls Path2->Biaryl Indole Indoles/ Isoquinolines Path3->Indole

Figure 1: Divergent catalytic workflows for ortho-bromo sulfonamide scaffolds. Path A is favored for generating sultam pharmacophores.

Protocol A: Intramolecular Cyclization (Sultam Synthesis)[1]

Objective: Synthesis of five-membered benzosultams (1,3-dihydro-2,1-benzothiazole 2,2-dioxides) via Pd-catalyzed C-N bond formation. Substrate: Type A (


).
Rationale & Chemistry

The challenge here is the poor nucleophilicity of the sulfonamide nitrogen. Standard Buchwald-Hartwig conditions often fail. We utilize Xantphos , a wide-bite-angle ligand, to facilitate the reductive elimination of the strained 5-membered ring. Cesium carbonate is selected for its superior solubility in dioxane compared to potassium salts, enhancing the deprotonation of the sulfonamide (


).
Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • 
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inert Setup: Charge a dried Schlenk tube or microwave vial with the substrate,

    
    , Xantphos, and 
    
    
    
    .
  • Degassing: Seal the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: If using microwave irradiation, heat to 120°C for 45 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Concentrate in vacuo. Flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • TLC: Disappearance of starting material (

    
     in 3:1 Hex/EtOAc).
    
  • NMR: Loss of the broad

    
     singlet; appearance of a sharper 
    
    
    
    (if secondary) or N-alkyl signal. Shift in benzylic protons due to rigidification.

Protocol B: Intermolecular Suzuki-Miyaura Coupling

Objective: Functionalization of the aryl ring while preserving the sulfonamide tail for later derivatization. Substrate: Type A or Type B.

Rationale & Chemistry

The sulfonamide group can poison Pd catalysts via coordination. To mitigate this, we employ Pd(dppf)Cl2·DCM , a robust catalyst that resists chelation-induced deactivation. The use of a biphasic system (Dioxane/Water) ensures efficient solubility of the inorganic base while maintaining the organic substrate in the catalytic phase.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.15 M)

Step-by-Step:

  • Combine Solids: Add substrate, boronic acid, base, and catalyst to the reaction vessel.

  • Solvent Addition: Add the Dioxane/Water mixture.

  • Deoxygenation: This step is critical. Bubble Nitrogen or Argon directly into the liquid for 10 minutes (sparging).

    • Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.

  • Reaction: Heat to 80°C for 6–8 hours.

  • Quench: Dilute with water and extract with DCM (

    
    ).
    
  • Purification: Wash organics with brine, dry over

    
    . Column chromatography.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Cyclization) Catalyst poisoning or poor deprotonationSwitch base to

or

. Increase catalyst load to 5 mol%. Ensure solvent is strictly anhydrous.
Protodebromination Hydride source in solvent or overheatingUse fresh, distilled dioxane. Lower temp to 80°C and extend time.
Black Precipitate (Pd Black) Ligand dissociationAdd excess ligand (e.g., 10% Xantphos). Ensure inert atmosphere is rigorous.
Homocoupling of Boronic Acid Oxygen presenceIncrease sparging time. Switch to freeze-pump-thaw degassing cycle.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for the intramolecular sultam synthesis (Protocol A), highlighting the critical Reductive Elimination step which forms the C-N bond.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate (R-Br) LigEx Base Exchange (Ar-Pd-NHR) OxAdd->LigEx Cs2CO3 -HBr RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 2: Pd(0)/Pd(II) catalytic cycle for sultam formation. The wide bite angle of Xantphos accelerates the Reductive Elimination step.

References

  • Intramolecular Cyclization to Sultams

    • Mondal, S., & Debnath, S. (2014).[1] "Ring-Closing Metathesis and Pd-Catalyzed Intramolecular Cyclization for Sultam Synthesis." Synthesis, 46(03), 368-374.

    • Context: Establishes the baseline for Pd-catalyzed N-aryl
  • Mechanistic Insights on Sulfonamide Coupling

    • Maligres, P. E., et al. (2002). "Palladium-Catalyzed Coupling of Sulfonamides with Aryl Halides." Tetrahedron Letters, 43(49), 8909-8912.
    • Context: Defines the requirement for Xantphos/XPhos type ligands in sulfonamide coupling.
  • General Cross-Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Context: The foundational text for Protocol B (Suzuki Coupling).
  • Sultams in Medicinal Chemistry

    • Gou, S., et al. (2025).[1] "Recent Advances in the Synthesis of Sultams." Organic Chemistry Portal (Summarized findings).

    • Context: Highlights the biological relevance of the benzothiazole 1,1-dioxide scaffold.

Sources

Title: Strategic Synthesis of (2-Bromophenyl)methanesulfonamide Analogs: A Modular Platform for SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals focusing on the synthesis and structure-activity relationship (SAR) profiling of (2-Bromophenyl)methanesulfonamide analogs.

Introduction & SAR Strategy

The This compound scaffold (SMILES: NS(=O)(=O)CC1=CC=CC=C1Br) represents a high-value pharmacophore in medicinal chemistry. Its utility stems from its dual-modality for chemical diversification:

  • The Sulfonamide Terminus (

    
    ):  Accessible via nucleophilic substitution, allowing modulation of solubility, permeability, and hydrogen-bonding capability.
    
  • The Ortho-Bromo Handle (

    
    ):  A pivotal electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl systems or rapid fragment growing.
    

This guide details a "Click-and-Grow" synthetic strategy. First, the sulfonamide core is established ("Click"), followed by late-stage diversification at the bromine position ("Grow"). This order of operations minimizes catalyst poisoning by free amines and maximizes library throughput.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathway, highlighting the critical decision points for SAR library generation.

SAR_Workflow Start Precursor: (2-Bromophenyl)methanesulfonyl chloride Step1 Step 1: Sulfonamide Formation (Nucleophilic Substitution) Start->Step1 + Primary/Sec. Amine (DCM, Et3N, 0°C) Core Core Scaffold: N-Substituted (2-Bromophenyl) methanesulfonamide Step1->Core Yield: 85-95% Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Step2 + Boronic Acid/Ester (Pd(dppf)Cl2, K2CO3) Library Final SAR Library: Biaryl/Heteroaryl Sulfonamides Step2->Library Diversity Point (R2)

Caption: Modular synthetic workflow for generating this compound libraries. The pathway prioritizes sulfonamide formation prior to metal-catalyzed diversification.

Protocol A: Core Scaffold Synthesis (Sulfonylation)

This protocol describes the reaction of (2-bromophenyl)methanesulfonyl chloride with diverse amines. This method is preferred over the reaction of 2-bromoaniline with methanesulfonyl chloride as it yields the benzyl sulfonamide (


), a distinct chemotype often superior for metabolic stability compared to 

-aryl sulfonamides.
Reagents & Materials
  • Substrate: (2-Bromophenyl)methanesulfonyl chloride (CAS: 53531-69-4).

  • Nucleophiles: Primary or Secondary Amines (

    
     equiv).
    
  • Base: Triethylamine (

    
    ) or Pyridine (
    
    
    
    equiv).
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quench: 1M HCl (aq).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (

    
     mmol) and 
    
    
    
    (
    
    
    mmol) in anhydrous DCM (
    
    
    mL).
  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath.
    
  • Addition: Dissolve (2-Bromophenyl)methanesulfonyl chloride (

    
     mmol) in DCM (
    
    
    
    mL). Add this solution dropwise to the amine mixture over 10 minutes.
    • Note: Exothermic reaction.[1] Control addition rate to maintain temperature

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (30% EtOAc in Hexanes) or LC-MS. The sulfonyl chloride spot (

      
      ) should disappear.
      
  • Workup: Dilute with DCM (

    
     mL). Wash sequentially with 
    
    
    
    (
    
    
    mL) to remove excess amine/base, followed by saturated
    
    
    (
    
    
    mL) and Brine (
    
    
    mL).
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Most analogs precipitate as solids and can be recrystallized from EtOH/Hexane. If oil, purify via flash chromatography (Gradient: 0–40% EtOAc/Hexanes).

Data Validation (Expected Results):

  • Yield: >85% for aliphatic amines; 60–75% for sterically hindered anilines.

  • 1H NMR (DMSO-d6): Look for the benzylic methylene singlet (

    
    ) around 
    
    
    
    4.5–4.8 ppm.

Protocol B: SAR Expansion via Suzuki-Miyaura Coupling

Once the sulfonamide core is synthesized, the ortho-bromine atom serves as a handle to introduce biaryl diversity.

Reagents & Materials
  • Substrate:

    
    -Substituted this compound (from Protocol A).
    
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%).
  • Base:

    
     (
    
    
    
    equiv, as 2M aq. solution).
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Charging: In a microwave vial or pressure tube, combine the Sulfonamide Substrate (

    
     mmol), Boronic Acid  (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol).
  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (

    
     mL) and 
    
    
    
    (
    
    
    mL).
  • Heating: Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 30 minutes (microwave).
  • Workup: Filter the mixture through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove Palladium residues and boronic acid byproducts.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh sulfonyl chloride (white solid, not yellow oil).
Bis-Sulfonylation Primary amine is too nucleophilicUse 1.0 equivalent of sulfonyl chloride and add it slowly to excess amine.
No Reaction (Step 2) Steric hindrance at ortho positionSwitch catalyst to Pd(tBu3P)2 or XPhos Pd G2 (highly active for sterically crowded halides).
Protodebromination Reaction temperature too highLower temperature to 80°C; ensure anhydrous conditions if using hydride sources.

References

  • BenchChem. Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines. Application Note. Link

  • EnamineStore. this compound Product Details & Analogs. Catalog Entry. Link

  • National Institutes of Health (NIH). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. PubMed Central. Link

  • PubChem. N-(2-bromophenyl)methanesulfonamide Structure and Physical Properties. Compound Summary.[2][3][4][5][6][7] Link

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules Journal. Link

Sources

in vitro assays involving sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Sulfonamides (sulfa drugs) remain a cornerstone scaffold in medicinal chemistry, extending far beyond their historical role as antimicrobials. Modern derivatives are critical in oncology (targeting Carbonic Anhydrase IX/XII) and ophthalmology (glaucoma management).

This guide provides a standardized workflow for characterizing novel sulfonamide derivatives. Unlike generic protocols, this document addresses the specific chemical liabilities of the sulfonamide pharmacophore—specifically, its pH-dependent solubility and susceptibility to media antagonism (PABA/thymidine interference).

Key Workflows Covered:

  • Biochemical Potency: Carbonic Anhydrase (CA) Esterase Assay.

  • Cellular Efficacy: CLSI-Compliant Antimicrobial Susceptibility Testing (AST).

  • Physicochemical Liability: pH-Dependent Solubility Profiling.

Module A: Carbonic Anhydrase (CA) Inhibition Assay

While the physiological role of CA is CO₂ hydration, measuring this gas-phase reaction is cumbersome in high-throughput screening (HTS). We utilize the Esterase Activity Assay using 4-Nitrophenyl Acetate (4-NPA).[1] CA mimics esterases by hydrolyzing 4-NPA to 4-nitrophenol (yellow), allowing for robust colorimetric quantification.

Mechanistic Rationale

Sulfonamides act as zinc-binding groups (ZBG). The deprotonated sulfonamide nitrogen (


) coordinates directly with the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

CA_Inhibition_Mechanism CA_Active CA Active Site (Zn2+ bound to His3) Complex_Active Enzyme-Substrate Complex CA_Active->Complex_Active + Substrate Complex_Blocked Enzyme-Inhibitor Complex (Tetrahedral Adduct) CA_Active->Complex_Blocked + Sulfonamide (Displaces H2O/OH-) Substrate Substrate (4-Nitrophenyl Acetate) Inhibitor Sulfonamide Inhibitor (R-SO2NH-) Product Product Release (4-Nitrophenol + Acetate) Absorbance @ 405nm Complex_Active->Product Hydrolysis No_Reaction Catalysis Blocked No Color Change Complex_Blocked->No_Reaction Substrate Added

Figure 1: Competitive inhibition mechanism of Carbonic Anhydrase by sulfonamides preventing 4-NPA hydrolysis.

Protocol: 96-Well Colorimetric Esterase Assay

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (ZnCl₂ is not added to buffer to avoid non-specific binding).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1][2] Dissolve to 20 mM in Acetonitrile (stock). Note: 4-NPA is unstable in water; prepare fresh.

  • Enzyme: Recombinant Human CA-II or CA-IX (commercially available).

  • Control Inhibitor: Acetazolamide (10 µM).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM DMSO stocks of sulfonamide derivatives. Perform serial dilutions in Assay Buffer to achieve 10x final concentrations (e.g., 10 µM to 0.1 nM). Limit final DMSO to <1%.

  • Enzyme Pre-incubation (CRITICAL):

    • Add 10 µL of diluted compound to the well.[3]

    • Add 50 µL of Enzyme solution (diluted to give linear rate over 15 mins).

    • Incubate for 15 minutes at 25°C.

    • Why? Sulfonamides are slow-binding inhibitors. Adding substrate immediately with the inhibitor results in

      
       shift (underestimation of potency).
      
  • Substrate Initiation:

    • Add 40 µL of 1 mM 4-NPA substrate solution (diluted from acetonitrile stock into buffer immediately before use).

  • Kinetic Read:

    • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate

      
       (slope of the linear portion).
      
    • Normalize to DMSO vehicle control (100% activity).

Module B: Antimicrobial Susceptibility Testing (AST)

Sulfonamides target dihydropteroate synthase (DHPS) in the folate pathway. Testing them requires strict adherence to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines because standard media often contains antagonists that render sulfonamides inactive in vitro.

The Antagonism Problem

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). If the growth medium contains PABA or downstream products like thymidine, the bacteria bypass the metabolic blockade.

Folate_Pathway PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Enzyme: DHFR DHP->DHFR THF Tetrahydrofolate (DNA Synthesis) DHFR->THF SULFA Sulfonamide (Competes with PABA) SULFA->DHPS Inhibits THYMIDINE Exogenous Thymidine (Bypass Mechanism) THYMIDINE->THF Rescues Pathway

Figure 2: The Folate Pathway showing Sulfonamide inhibition target (DHPS) and the "Rescue Effect" of exogenous thymidine.[2][4][5][6][7]

Protocol: Broth Microdilution (CLSI M07 Compliant)

Reagents:

  • Media: Mueller-Hinton Broth (MHB). Mandatory QC: Must be "Thymidine/Thymine-depleted".

    • Validation: If the MIC of Trimethoprim/Sulfamethoxazole (SXT) against E. faecalis ATCC 29212 is >0.5/9.5 µg/mL, the media contains interfering thymidine.

    • Correction: Add Thymidine Phosphorylase (0.2 IU/mL) to the media if interference is detected [1].[8]

  • Inoculum:

    
     CFU/mL (Standardized to 0.5 McFarland).
    

Step-by-Step Methodology:

  • Stock Prep: Dissolve sulfonamide in DMSO (high concentration) or 0.1 M NaOH (if acidic form). Water solubility is often insufficient.

  • Plate Setup:

    • Dispense 100 µL of 2x drug concentration into column 1 of a 96-well plate.

    • Perform 1:2 serial dilutions across the plate in MHB.

  • Inoculation:

    • Add 50 µL of standardized bacterial suspension to all wells.

    • Final volume: 100 µL.

  • Incubation:

    • 16–20 hours at 35°C ± 2°C in ambient air.

  • Readout:

    • Endpoint: The MIC is the lowest concentration that completely inhibits visible growth.

    • Note: Sulfonamides often show "trailing" (haze) due to carryover folate reserves. Ignore faint haze; read the button of inhibition.

Module C: Physicochemical Liability (Solubility & Crystalluria)

A major failure mode for sulfonamides is crystalluria (precipitation in the kidneys). Sulfonamides are weak acids (


 5.0–10.0). Their solubility drops precipitously as pH decreases (e.g., in urine, pH 5.5–6.0).

Data Summary: pH-Dependent Solubility

ParameterAcidic Condition (pH 1.2)Urinary Condition (pH 6.0)Plasma Condition (pH 7.4)
Ionization State Neutral (Protonated)MixedAnionic (Deprotonated)
Solubility Risk ModerateHIGH (Crystalluria Risk) Low (High Solubility)
Experimental Assay Thermodynamic SolubilityThermodynamic SolubilityKinetic Solubility
Protocol: Thermodynamic Solubility Profiling
  • Saturation: Add excess solid sulfonamide compound to buffer aliquots at pH 1.2, 6.0, and 7.4.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

    • Pass Criteria: Solubility > 20 µg/mL at pH 6.0 is recommended to minimize renal toxicity [3].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • PubChem. Sulfamethoxazole Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

troubleshooting (2-Bromophenyl)methanesulfonamide synthesis low yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis.

Ticket #: 59956-TS-001 Topic: Troubleshooting Low Yield in (2-Bromophenyl)methanesulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

You are likely encountering low yields in the synthesis of This compound (Structure:


).

In our experience, "low yield" for this specific scaffold usually stems from one of two critical failure points, depending on your chosen pathway. Please identify your synthetic route below to jump to the relevant troubleshooting module:

  • Route A (The Benzyl Pathway): Functionalizing 2-bromotoluene via radical bromination followed by sulfonation.

    • Common Failure: Over-bromination in step 1 or decomposition of the sulfonyl chloride intermediate in step 2.

  • Route B (The Aniline Pathway): Reacting 2-bromoaniline with methanesulfonyl chloride.

    • Common Failure: Formation of the bis-sulfonamide (

      
      -disulfonyl) byproduct.
      

Note: If you are synthesizing the benzyl derivative (Route A), this is the more chemically complex issue. The guide below prioritizes this pathway as it is the standard industrial route for "methanesulfonamide" homologation.

Visualizing the Critical Control Points

The following workflow illustrates the "Gold Standard" Thiouronium route (Route A) and highlights the specific nodes where yield loss occurs.

G cluster_legend Yield Impact Zones Start 2-Bromotoluene Inter1 2-Bromobenzyl Bromide Start->Inter1 NBS/Br2, hν (Risk: Polybromination) Inter2 Isothiouronium Salt Inter1->Inter2 Thiourea, EtOH Inter3 Sulfonyl Chloride Inter2->Inter3 Cl2 (g), H2O < 5°C (Risk: Hydrolysis) Product (2-Bromophenyl) methanesulfonamide Inter3->Product NH3 (aq/gas) (Risk: Stability) RiskNode High Risk Step

Caption: Synthetic workflow for this compound highlighting critical yield-loss checkpoints (Red Arrows).

Phase 1: The Radical Bromination (2-Bromotoluene 2-Bromobenzyl bromide)

Q: My yield is low (<50%) after the first step. The NMR shows a mixture of starting material and impurities. What happened?

A: You likely suffered from polybromination or incomplete conversion . The ortho-bromo substituent on the phenyl ring creates steric bulk, but it does not deactivate the benzylic position significantly.

  • The Problem: If you push the reaction to 100% conversion of the starting material (2-bromotoluene), you will inevitably form the gem-dibromide (benzal bromide). This byproduct is inseparable by simple crystallization and poisons the next step.

  • The Fix:

    • Stoichiometry: Use a slight deficit of the brominating agent (0.95 eq of NBS or

      
      ).
      
    • The "80% Rule": Stop the reaction when HPLC/GC indicates ~80-85% conversion of the starting material. Do not chase 100%.

    • Purification: Distill the crude oil. 2-bromobenzyl bromide has a distinct boiling point (

      
       at 12 mmHg) compared to the dibromide [1].
      

Q: I am using NBS, but the reaction won't start. Why?

A: Radical reactions require initiation.

  • Solution: Ensure you are using a radical initiator like AIBN (azobisisobutyronitrile) or Benzoyl Peroxide. If using light initiation (

    
    ), ensure the glass is not UV-blocking (Pyrex cuts some UV; quartz is best, but a simple 500W halogen lamp usually penetrates standard glass sufficient for bromine cleavage) [2].
    

Phase 2: The Oxidative Chlorination (Thiouronium Sulfonyl Chloride)

Q: I successfully made the isothiouronium salt, but the chlorination step turned into a black tar/oil with low yield. What went wrong?

A: This is the most volatile step. The oxidative chlorination of the isothiouronium salt releases significant heat. If the temperature rises above


, the sulfonyl chloride decomposes (desulfonylation) or hydrolyzes immediately.

Protocol Adjustment:

  • Cryogenic Control: Cool the aqueous suspension of the salt to

    
    before starting the chlorine sparging or NCS addition.
    
  • Solvent Choice: Do not use pure water. Use a biphasic system (DCM/Water or EtOAc/Water). The formed sulfonyl chloride is lipophilic and will partition into the organic layer, protecting it from hydrolysis by the acidic aqueous phase [3].

  • Quench Speed: Once the reaction is done (indicated by the persistence of a yellow-green chlorine color), immediately separate the layers and dry the organic phase cold. Do not let it sit in the acid.

Phase 3: Amidation (Sulfonyl Chloride Sulfonamide)

Q: The sulfonyl chloride was pure, but adding ammonia resulted in a low yield of the sulfonamide. Where did the product go?

A: (2-Bromophenyl)methanesulfonyl chloride is highly reactive and prone to hydrolysis competing with ammonolysis .

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Product is water-soluble acid Hydrolysis dominated. Ammonia was too dilute or added too slowly.Use anhydrous ammonia gas in dry THF or DCM. If using aqueous ammonia, use a large excess (10 eq) and vigorous stirring.
Starting material remains Sulfonyl chloride decomposed before reaction.The chloride is unstable at Room Temp. Use it immediately after preparation. Keep at

.
Insoluble precipitate forms (not product) Formation of Sulfonimide (dimer).This occurs if the protonated sulfonamide reacts with another mole of sulfonyl chloride. Ensure excess Ammonia is present to scavenge protons.

Alternative Scenario: The Aniline Route ( -Mesylation)

Q: I am actually reacting 2-bromoaniline with methanesulfonyl chloride (MsCl) and getting low yields. Is this different?

A: Yes. This is an


-acylation-type reaction. The "low yield" here is almost always due to Bis-Mesylation .
  • Mechanism: The mono-mesylated product (

    
    ) is still acidic enough to be deprotonated and react with a second equivalent of MsCl to form 
    
    
    
    .
  • The Fix:

    • Stoichiometry: Use a slight excess of the aniline (1.1 eq) relative to MsCl (1.0 eq), not the other way around [4].

    • Base Selection: Use Pyridine as both solvent and base.[1] It is mild enough to prevent rapid deprotonation of the mono-product compared to stronger bases like TEA/NaH.

    • Hydrolysis of Bis-product: If you have the bis-mesylated byproduct, you can reflux it in aqueous NaOH/EtOH to selectively cleave one sulfonyl group, recovering the desired mono-sulfonamide.

References

  • BenchChem Technical Guides. "Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide." BenchChem.[2][3] Accessed February 8, 2026. Link

  • PrepChem. "Preparation of 2-bromobenzyl bromide."[2] PrepChem.com. Accessed February 8, 2026. Link

  • King, J. F., et al. "Organic Sulfur Mechanisms. Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry. (Mechanistic context for sulfonyl chloride stability).
  • BenchChem Support. "Technical Support Center: Methanesulfonylation of Anilines." BenchChem.[2][3] Accessed February 8, 2026. Link

(Note: While specific "low yield" papers for this exact CAS are rare, the protocols above are derived from standard verified methodologies for benzyl bromides and sulfonamides as cited in Sources 1.1, 1.2, and 1.3).

Sources

Technical Support Center: Crystallization of (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the improvement of its crystallinity. As sulfonamides are known for their crystalline nature, achieving high-quality crystals of this compound is crucial for its characterization, purity, and subsequent applications. This guide provides a structured approach to overcoming common challenges in the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallinity?

A1: The crystallinity of this compound is primarily governed by its rigid sulfonamide functional group and the potential for intermolecular interactions. The key features include:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions are a major driving force in the formation of a stable crystal lattice.

  • π-π Stacking: The presence of the bromophenyl ring allows for potential π-π stacking interactions between aromatic rings of adjacent molecules, further stabilizing the crystal packing.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, another type of non-covalent interaction that can influence crystal packing.

  • Molecular Rigidity: The sulfonamide group imparts a degree of rigidity to the molecule, which generally favors crystallization.

Understanding these interactions is fundamental to selecting appropriate crystallization solvents and techniques.

Q2: What are the common challenges encountered when crystallizing this compound?

A2: Researchers may encounter several challenges during the crystallization of this compound, including:

  • Poor Crystal Quality: Formation of small, needle-like, or twinned crystals that are unsuitable for single-crystal X-ray diffraction.

  • Amorphous Precipitation: The compound may "crash out" of solution as an amorphous solid instead of forming an ordered crystalline structure. This often occurs with rapid changes in solvent polarity or temperature.

  • Oil Formation: The compound may separate from the solution as an oil, which can be difficult to crystallize.

  • Polymorphism: Sulfonamides are known to exhibit polymorphism, where the compound can crystallize into different crystal structures with varying physical properties. Controlling the desired polymorph can be a significant challenge.

This guide will provide detailed troubleshooting strategies for each of these issues.

Q3: What are the recommended starting points for solvent selection for the crystallization of this compound?

A3: A good starting point for solvent selection is to find a solvent in which the compound has moderate solubility at room temperature and is significantly more soluble at elevated temperatures. Based on the general solubility of sulfonamides and related compounds, the following solvents and solvent systems are recommended for initial screening:

Solvent/Solvent SystemRationale
Ethanol/WaterOften a good choice for sulfonamides, allowing for fine-tuning of polarity.
Isopropanol/WaterSimilar to ethanol/water, providing a slightly different polarity range.
Methanol(2-Bromophenyl)hydrazine hydrochloride, a related compound, is slightly soluble in methanol.
Hexane/Ethyl AcetateA mixture that can be effective for recrystallization.
Chloroform/HexaneA system used for vapor diffusion crystallization of a related bromophenyl compound.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Troubleshooting Guide

Issue 1: No Crystal Formation

If you are not observing any crystal

Technical Support Center: Troubleshooting Solubility in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

In Suzuki-Miyaura coupling, a fundamental contradiction often exists: the reaction requires a delicate interface between a lipophilic organic halide, a polar organoboron species, and an inorganic base. When your starting materials are "brick dust"—highly crystalline, planar, and insoluble in standard solvents—the catalytic cycle halts because the reagents simply cannot meet the catalyst in the same phase.

This guide moves beyond standard textbook advice. We treat solubility not just as a physical property, but as a kinetic barrier to the transmetalation step. Below are field-proven workflows to force these systems into reactivity.

Visual Troubleshooting Logic

Before altering your chemistry, determine the nature of your solubility problem using this decision matrix.

SolubilityLogic Start START: Reactants Insoluble in Standard Solvent (e.g., Toluene/Water) CheckTemp Does solubility improve at reflux (>80°C)? Start->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No (Remains suspension) CheckTemp->TempNo ActionHeat Use High-BP Non-Polar (Xylenes, Mesitylene) + Bulky Ligand (e.g., XPhos) TempYes->ActionHeat CheckPol Are reactants highly polar or H-bond donors? TempNo->CheckPol PolYes Yes (Amides, Heterocycles) CheckPol->PolYes PolNo No (Large PAHs, fused rings) CheckPol->PolNo ActionDipolar Switch to Dipolar Aprotic (DMF, DMAc, NMP) + Cs2CO3 Base PolYes->ActionDipolar ActionMicelle Micellar Catalysis (TPGS-750-M / Water) 'The Nanoreactor Effect' PolNo->ActionMicelle

Figure 1: Decision tree for selecting the correct solubility remediation strategy based on substrate properties.

Module 1: Solvent Engineering (The "Standard" Fixes)

Q: My aryl halide is a "brick" and won't dissolve in Toluene, THF, or Dioxane even at reflux. What is the next logical step?

A: You must disrupt the crystal lattice energy using Dipolar Aprotic Solvents . Standard solvents like Toluene rely on Van der Waals interactions which are often too weak for fused aromatic systems. Dipolar aprotic solvents (DMF, DMAc, NMP) possess high dielectric constants and can solvate polarizable transition states, stabilizing the dissolved species.

Recommendation: Switch to N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) .

  • Why: These have higher boiling points than DMF and are less prone to thermal decomposition (which releases catalyst-poisoning CO and dimethylamine) at temperatures >100°C.

  • Caution: These solvents are miscible with water. If using an aqueous base (e.g., K2CO3 in water), the system becomes homogeneous, which is good for solubility but requires careful workup to remove the high-boiling solvent.

Data: Solvent Selection for High-Temperature Solubility

SolventBoiling Point (°C)Dielectric Constant (ε)Best For...
1,4-Dioxane 1012.2Moderate solubility issues; standard choice.
DMF 15336.7Polar substrates; keep T < 100°C to avoid decomp.
DMAc 16537.8High-performance choice for insoluble amides/ureas.
NMP 20232.2Extreme solubility issues; difficult to remove.
n-Butanol 11717.5Protic alternative; good for dissolving boronic acids.

Module 2: The Surfactant Solution (Green & Effective)

Q: Both my electrophile and nucleophile are highly lipophilic and insoluble in water, but I keep hearing about "Suzuki in Water." How does that work for insoluble reactants?

A: This is achieved via Micellar Catalysis using surfactants like TPGS-750-M .[1] When reactants are insoluble in water, they are driven by the hydrophobic effect into the lipophilic core of the micelles. This effectively creates millions of "nanoreactors" where the local concentration of reactants and catalyst is extremely high, often exceeding 5 M, regardless of the bulk insolubility [1].

Mechanism: The surfactant (Vitamin E derivative) forms spheres. The lipophilic substrates and the Pd-catalyst migrate inside. The reaction occurs in the core, and the product is ejected or remains dissolved in the core until extraction.

MicelleMech Water Aqueous Phase Reactants Insoluble Reactants Micelle Micelle Core (Lipophilic) Reactants->Micelle Hydrophobic Effect Product Coupled Product Micelle->Product Reaction High Local Conc. Pd Pd Catalyst Pd->Micelle Encapsulation Product->Water Precipitation (Often)

Figure 2: Schematic of micellar catalysis. Reactants are concentrated within the lipophilic core of TPGS-750-M micelles.

Protocol: Standard Lipshutz Conditions for Insoluble Substrates [2]

  • Prepare Surfactant: Dissolve TPGS-750-M (2 wt %) in degassed water.[2]

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (Et3N or K3PO4) to the reaction vial.

  • Add Catalyst: Add Pd(dtbpf)Cl2 or Pd-XPhos G3 (1–2 mol %).

  • Add Solvent: Add the aqueous surfactant solution.

  • Stir: Vigorously stir at RT to 45°C.

    • Note: Even if it looks like a slurry initially, the dynamic exchange between micelles often drives the reaction to completion.

Module 3: Phase Transfer & Base Modification

Q: I am using Toluene/Water. My base (K2CO3) is in the water, my reactants are in the Toluene, and nothing is happening. Why?

A: You have a Phase Transport Limit . The boronic acid must be activated by the base to form a boronate species [Ar-B(OH)3]- before transmetalation can occur. If the base stays in water and the Pd-complex stays in toluene, the cycle breaks.

Two Solutions:

  • Phase Transfer Catalysis (PTC): Add TBAB (Tetrabutylammonium bromide) (0.1 – 0.5 equiv).

    • Mechanism:[3][4][5][6][7] The TBA+ cation pairs with the hydroxide/carbonate anion, making it lipophilic enough to cross the interface into the organic layer, where it activates the boronic acid [3].

    • Benefit: Allows you to keep using cheap inorganic bases.

  • Cesium Effect: Switch from K2CO3 to Cesium Carbonate (Cs2CO3) .

    • Solubility: Cs2CO3 is significantly more soluble in organic solvents (like DMF, Dioxane, and alcohols) than Na+ or K+ carbonates due to the large ionic radius and lower lattice energy of Cesium [4].

    • Result: This allows the base to exist in the same phase as the organic reactants, eliminating the interface issue.

Module 4: High-Throughput Screening for Solubility

If the above rational approaches fail, perform a Solvent/Base Screen using this matrix. Run these on a 50 mg scale.

EntrySolvent SystemBaseTempRationale
1 Toluene/H2O (4:1)K3PO4100°CStandard baseline.
2 n-Butanol K3PO4100°CAlcohol dissolves both organics and some inorganic base.
3 DMAc (Anhydrous)Cs2CO3 120°C"Brute force" solubility. High T, high polarity.
4 2% TPGS-750-M/H2O Et3N45°CMicellar effect (Standard "Green" condition).
5 THF/H2O (1:[4]1)K2CO360°CMiscible mixture; ensures single phase (if salts don't salt out).

References

  • Lipshutz, B. H., et al. (2011).[1] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry.

  • Lipshutz, B. H., Ghorbani, F. (2009). Green Chemistry: Transition Metal-Catalyzed Couplings in Water at Room Temperature. Aldrichimica Acta.

  • Sahoo, S. K., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PMC (NIH).

  • Flessner, T., et al. (2004). Cesium Carbonate: A Powerful Base for Organic Synthesis. European Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of the most persistent challenges in modern synthetic chemistry: the cross-coupling of sulfur-containing compounds. Molecules bearing sulfur functionalities are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, their very nature makes them potent poisons for the palladium catalysts that are the workhorses of C-C and C-N bond formation.

This guide is structured to move from foundational understanding to actionable troubleshooting. It is designed for researchers, scientists, and drug development professionals who encounter diminished yields, stalled reactions, and inconsistent results when working with these valuable yet challenging substrates. Here, we dissect the "why" behind catalyst deactivation and provide field-proven strategies to ensure your next cross-coupling reaction is a success.

Understanding the Enemy: The Mechanism of Sulfur Poisoning

At its core, catalyst poisoning by sulfur is an issue of competitive binding. The lone pairs of electrons on a sulfur atom have a high affinity for soft transition metals like palladium. This interaction is often stronger than the binding of the desired reactants.

The Deactivation Pathway:

  • Coordination: A sulfur-containing substrate or impurity coordinates strongly to the active Pd(0) catalytic species.

  • Inhibition of Catalytic Cycle: This binding occupies the metal's coordination sites, sterically hindering or electronically deactivating the catalyst. This prevents crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, from occurring.

  • Formation of Stable Off-Cycle Complexes: The palladium-sulfur bond can be so strong that it forms a stable, off-cycle complex (e.g., a palladium sulfide species) that does not readily re-enter the catalytic cycle, effectively removing the catalyst from the reaction.[1][2][3] This leads to a partial or total loss of catalytic activity.

// Nodes CatalyticCycle [label="Active Pd(0) Catalytic Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfurSubstrate [label="Sulfur-Containing\nSubstrate / Impurity", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Coordination [label="Strong Coordination\n(S -> Pd)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PoisonedComplex [label="Stable Pd-S Complex\n(Off-Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactiveCatalyst [label="Inactive Catalyst\n(Reaction Stalled)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CatalyticCycle -> Coordination [label="Interaction"]; SulfurSubstrate -> Coordination; Coordination -> PoisonedComplex [label="Irreversible Binding"]; PoisonedComplex -> InactiveCatalyst [label="Deactivation"]; } ondot Caption: The pathway of catalyst deactivation by sulfur compounds.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered in the lab.

Q1: My Suzuki-Miyaura reaction with 2-bromothiophene completely failed, while the reaction with 2-bromopyridine worked perfectly under the same conditions. What's happening?

A: This is a classic case of catalyst poisoning specific to the sulfur heterocycle. The sulfur atom in thiophene acts as a potent Lewis base, coordinating strongly to the palladium catalyst and shutting down the catalytic cycle.[4] Pyridine, while also a heterocycle, has a nitrogen atom that is a less potent poison for palladium under many cross-coupling conditions.

  • Causality: The high affinity of palladium for sulfur leads to the formation of inactive catalyst complexes. Standard catalyst systems (e.g., Pd(PPh₃)₄) are often highly susceptible to this mode of deactivation.

  • Solution: You must switch to a catalyst system specifically designed to resist sulfur poisoning. This typically involves using bulky, electron-rich ligands.

Q2: What are the best types of ligands to use for cross-coupling reactions involving substrates like thiazoles or thiophenes?

A: The key is to use ligands that modify the electronic and steric properties of the palladium center to favor the catalytic cycle over poisoning. Two main classes of ligands have proven highly effective:

  • Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald-type ligands): Ligands like SPhos, XPhos, and RuPhos are the gold standard.[5] Their large steric bulk helps prevent the sulfur atom from gaining access to the metal center, while their strong electron-donating ability accelerates the rate-limiting reductive elimination step, minimizing the catalyst's lifetime in a vulnerable state.

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes form very strong bonds with palladium. This robust Pd-NHC bond is less likely to be displaced by the sulfur-containing substrate, maintaining the integrity of the active catalyst throughout the reaction.[5]

Q3: I suspect an impurity in my starting material is poisoning the catalyst. How can I confirm this and what should I do?

A: Impurities are a common and often overlooked source of failure. Even trace amounts of elemental sulfur or reactive thiols can kill a sensitive cross-coupling reaction.[6][7]

  • Diagnosis:

    • Control Experiment: Run the reaction with a highly purified batch of your starting material. Recrystallization, column chromatography, or distillation are effective purification methods.[8] If this reaction works, you have confirmed an impurity issue.

    • Spiking Experiment: Add a small amount of the suspect crude material to a reaction that is known to work. If the reaction is inhibited, this further confirms the presence of a poison.

  • Solution: Rigorous purification of starting materials is non-negotiable. For aryl halides synthesized using reagents like thionyl chloride, residual elemental sulfur can be a culprit.[6][7] Implementing a purification step like a carbon treatment can be effective at removing such poisons.

Q4: Can I just increase the catalyst loading to overcome poisoning?

A: While marginally effective in some cases, simply increasing the catalyst loading is a brute-force approach that is expensive, inefficient, and leads to higher levels of residual palladium in your product. It does not address the root cause of the deactivation. A much better strategy is to invest time in optimizing the reaction conditions—specifically the ligand, base, and solvent—to create a more robust catalytic system.[8] High-throughput experimentation (HTE) can be a powerful tool for rapidly screening these parameters to find optimal conditions.[9][10]

Troubleshooting Guide: A Workflow for Failed Reactions

When a reaction yields poorly, a systematic approach is needed to identify the cause. Use the following decision tree to diagnose the problem.

// Nodes Start [label="Low / No Yield", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst/ligand system\nknown to be effective for\nsulfur-containing substrates?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeCatalyst [label="ACTION:\nSwitch to bulky, electron-rich\nligands (e.g., Buchwald-type)\nor NHC ligands.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Are all reagents (especially the\nsulfur compound) highly pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="ACTION:\nPurify starting materials via\nchromatography, recrystallization,\nor carbon treatment.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Are solvents rigorously degassed?\nIs the base appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DegasBase [label="ACTION:\nRe-run with freshly degassed\nsolvents. Screen alternative bases\n(e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reevaluate [label="Consider alternative synthetic route\nor more forcing conditions\n(higher temp, longer time).", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckReagents [label="Yes"]; CheckCatalyst -> ChangeCatalyst [label="No"]; ChangeCatalyst -> Start [label="Re-run Reaction", style=dashed, color="#5F6368"]; CheckReagents -> CheckConditions [label="Yes"]; CheckReagents -> Purify [label="No"]; Purify -> Start [label="Re-run Reaction", style=dashed, color="#5F6368"]; CheckConditions -> Reevaluate [label="Yes"]; CheckConditions -> DegasBase [label="No"]; DegasBase -> Start [label="Re-run Reaction", style=dashed, color="#5F6368"]; } ondot Caption: A decision tree for diagnosing failed cross-coupling reactions.

Field-Proven Protocols & Mitigation Strategies

Success with sulfur-containing substrates requires careful planning and execution. Below are key considerations and a general protocol.

Data Presentation: Selecting the Right Components
ParameterRecommendationRationale & Causality
Palladium Precatalyst Use well-defined precatalysts (e.g., G3/G4 palladacycles).Precatalysts ensure the reliable and rapid generation of the active Pd(0) species, improving reproducibility and often requiring lower catalyst loadings.[5]
Ligand Class 1. Buchwald-type Biarylphosphines (SPhos, XPhos, etc.) 2. N-Heterocyclic Carbenes (IPr, IMes, etc.)These ligands are sterically demanding and electron-rich, which accelerates reductive elimination and sterically shields the Pd center from the sulfur poison.[5][11]
Base Selection Suzuki: K₃PO₄, Cs₂CO₃ Buchwald-Hartwig: NaOt-Bu, KOt-Bu, LHMDSThe choice of base is critical. For Suzuki reactions, milder carbonate or phosphate bases are often sufficient and tolerate more functional groups.[8] For C-N couplings, stronger, non-coordinating alkoxide or amide bases are typically required to deprotonate the amine.[8][12]
Solvent Toluene, Dioxane, THF, CPMESolvents must be anhydrous and rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol provides a starting point for optimization.

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd-precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • SPhos ligand (1-2 mol% additional, if needed)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-bromothiophene, arylboronic acid, K₃PO₄, Pd-precatalyst, and any additional ligand.

  • Vessel Sealing: Seal the vessel with a septum or screw cap.

  • Atmosphere Exchange: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be deoxygenated by sparging with argon for at least 30 minutes prior to use.[8]

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms 2021-24-0069. (2021). SAE International. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Kumar, A., et al. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 42(15), 5200-5223. [Link]

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 9(2), 1106-1134. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Zhang, W., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 5, 14562. [Link]

  • Adel, R., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10192. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 129(46), 14368-14381. [Link]

  • Aznárez, M. Á., et al. (2020). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. Catalysts, 10(1), 114. [Link]

  • Wang, D. H., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 384-388. [Link]

  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. (2024). MDPI. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

  • Cole, K. P., et al. (2021). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering, 6(11), 2005-2013. [Link]

  • Bowles, P. A., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(11), 1773-1779. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Desulfination as an Emerging Strategy in Palladium-Catalyzed C-C Coupling Reactions. Angewandte Chemie International Edition, 50(44), 10248-10259. [Link]

  • Kumar, S. N., et al. (2019). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. International Journal of Hydrogen Energy, 44(45), 24519-24541. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Xu, J. (2020). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 133(47), 19082-19085. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(22), 5497-5508. [Link]

Sources

Validation & Comparative

validation of (2-Bromophenyl)methanesulfonamide structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Challenge: Steric Ambiguity in Sulfonanilides

In medicinal chemistry, N-(2-bromophenyl)methanesulfonamide represents a critical scaffold. The presence of the ortho-bromine atom introduces significant steric strain, potentially forcing the phenyl ring to twist out of the sulfonamide plane.

While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the static three-dimensional conformation essential for structure-based drug design (SBDD). In solution, the molecule undergoes rapid bond rotation, averaging the signals. Only Single-Crystal X-ray Diffraction (SC-XRD) provides the "frozen" ground-state conformation, revealing the precise torsion angles and supramolecular interactions (hydrogen and halogen bonding) that dictate bioactivity.

Core Directive

This guide validates the structure of N-(2-bromophenyl)methanesulfonamide (


). It establishes SC-XRD as the superior method for resolving the steric conflict between the bulky bromine atom and the sulfonyl group, a feature invisible to standard solution-phase techniques.

Part 2: Comparative Analysis (The "Why")

The following matrix objectively compares SC-XRD against standard characterization alternatives for this specific brominated sulfonamide.

Table 1: Structural Validation Matrix
FeatureSC-XRD (Gold Standard) 1H / 13C NMR (Solution) FT-IR (Solid State)
Primary Output Absolute 3D configuration & packingAtom connectivity & purityFunctional group identification
Conformational Insight High. Reveals exact torsion angles (

) locked by the o-Br steric clash.
Low. Signals are time-averaged; cannot distinguish specific rotamers.Medium. Shifts in

bands hint at H-bonding but lack geometric precision.
Intermolecular Interactions Direct Visualization. Maps N-H...O hydrogen bonds and C-Br...

halogen bonds.
Inferential. Concentration-dependent shifts suggest aggregation but give no geometry.Inferential. Broadening of N-H stretch indicates H-bonding.
Stereochemistry Absolute assignment (if chiral) or precise achiral geometry.Relative assignment only.None.
Limitations Requires a high-quality single crystal (

mm).
Solvent effects may mask intrinsic folding.Low resolution for structural solving.

Part 3: Experimental Protocol (The "How")

This protocol is designed to generate self-validating data. The heavy bromine atom (


) requires specific handling during data collection to minimize absorption errors.
Phase 1: Crystal Growth (Thermodynamic Control)

Objective: Grow single crystals suitable for diffraction from the crude synthesized powder.

  • Solvent Selection: Use a binary system. The sulfonamide is polar; the bromophenyl group is lipophilic.

    • Recommended: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of pure N-(2-bromophenyl)methanesulfonamide in 2 mL of Ethanol (or DCM).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Add Hexane (or Pentane) dropwise until slight turbidity persists, then add 1 drop of Ethanol to clear it.

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Timeline: Harvest colorless block-like crystals after 48–72 hours.

Phase 2: X-ray Data Collection & Refinement

Objective: Maximize resolution and minimize absorption artifacts from Bromine.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K (Cryostream). Reasoning: Reduces thermal motion (atomic displacement parameters), essential for accurately locating the N-H hydrogen atom near the electron-dense sulfur.

  • Source Selection: Molybdenum (

    
    , 
    
    
    
    Å)
    .
    • Critical: Do NOT use Copper (

      
      ) unless necessary. The Bromine atom has a high absorption coefficient for Cu radiation, leading to significant errors. Mo radiation penetrates better.
      
  • Strategy: Collect a full sphere of data (redundancy > 4). High redundancy allows for better absorption correction (SADABS/TWINABS).

Phase 3: Validation Workflow Diagram

ValidationWorkflow Start Crude Product (N-(2-bromophenyl)methanesulfonamide) Recryst Recrystallization (EtOH/Hexane Slow Evap) Start->Recryst Check Microscopy Check (Birefringence/Extinction) Recryst->Check Check->Recryst Polycrystalline/Amorphous Mount Mount & Cool (100K) Check->Mount Single Crystal Found Collect Data Collection (Mo-Kα Source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Locate N-H Proton Solve->Refine

Figure 1: Step-by-step crystallographic validation workflow ensuring data integrity from crude solid to refined structure.

Part 4: Structural Insights & Logic (The "Result")

Upon solving the structure, the validation focuses on three specific geometric parameters that define the molecule's identity and behavior.

The Ortho-Effect (Torsion Analysis)

The steric bulk of the Bromine atom at the C2 position forces the phenyl ring to rotate relative to the


 bond.
  • Metric: Look at the

    
     torsion angle.
    
  • Expectation: Unlike the planar unsubstituted analog, the 2-Bromo derivative will exhibit a significant twist (typically 60–90°) to minimize repulsion between the Br lone pairs and the sulfonyl oxygens.

The Hydrogen Bonding Network

Sulfonanilides are classic "supramolecular synthons."

  • Donor: The N-H group is a strong hydrogen bond donor.

  • Acceptor: The

    
     oxygens are acceptors.
    
  • Pattern: Expect the formation of infinite chains (

    
     motif) or centrosymmetric dimers (
    
    
    
    motif). The specific packing is often perturbed by the Br atom, which may block the formation of the standard dimer, forcing a chain arrangement instead.
Halogen Bonding

Bromine is highly polarizable and often exhibits a "sigma-hole" (a region of positive electrostatic potential opposite the C-Br bond).

  • Validation: Check for short contacts (

    
     Å) between the Br atom and electron-rich species (Oxygen atoms or the 
    
    
    
    -system of a neighboring ring). This is a stabilizing interaction unique to the solid state.
Structural Logic Diagram

InteractionLogic MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor S=O) MolA->MolB H-Bond (Strong) Stabilizes Lattice Br Bromine Atom (Steric Bulk) Br->MolA Steric Clash Twists Phenyl Ring Br->MolB Potential Halogen Bond (C-Br...O=S)

Figure 2: Interaction map highlighting the competing forces (Sterics vs. H-Bonding) that define the crystal lattice.[1]

References

  • Geldsetzer, J. et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. International Journal of Molecular Sciences. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]

  • Sainz-Díaz, C. I. et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[2] Journal of Pharmaceutical Sciences.[3] [Link]

  • PubChem. N-(2-bromophenyl)methanesulfonamide (Compound).[4] National Library of Medicine. [Link][4]

  • Spek, A. L. (2009).[5] Structure validation in chemical crystallography.[5][6] Acta Crystallographica Section D. [Link]

Sources

A Comparative Guide to the Reactivity of (2-Bromophenyl)methanesulfonamide and (4-Bromophenyl)methanesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, particularly brominated compounds, serve as versatile building blocks for the construction of complex molecular architectures through a variety of cross-coupling and substitution reactions. Among these, (Bromophenyl)methanesulfonamides are of significant interest due to the presence of the sulfonamide moiety, a common pharmacophore, and the reactive bromine atom. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: (2-Bromophenyl)methanesulfonamide and (4-Bromophenyl)methanesulfonamide. This analysis, supported by established chemical principles and illustrative experimental protocols, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: Structural Isomers, Divergent Reactivity

This compound and (4-Bromophenyl)methanesulfonamide, while possessing the same molecular formula, exhibit distinct reactivity profiles governed by the spatial arrangement of their functional groups. The ortho (1,2-substitution) and para (1,4-substitution) placement of the bromine atom and the methanesulfonamide group leads to significant differences in steric hindrance and electronic effects, which in turn dictate their behavior in key synthetic transformations. Understanding these nuances is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions.

Core Chemical Properties

Before delving into their reactivity, a summary of the core chemical properties of the two isomers is presented in Table 1.

PropertyThis compound(4-Bromophenyl)methanesulfonamide
CAS Number 56549-31-64284-50-8[1]
Molecular Formula C₇H₈BrNO₂SC₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol 250.11 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point 125-129 °C137-141 °C

Comparative Reactivity in Key Synthetic Transformations

The utility of this compound and (4-Bromophenyl)methanesulfonamide as synthetic intermediates is most evident in their participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The following sections will compare their reactivity in these crucial transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Steric Effects

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the steric environment around the carbon-bromine bond plays a critical role in the initial oxidative addition step to the palladium(0) catalyst.

A general reactivity trend observed for substituted aryl halides in these reactions is para > meta > ortho . This is primarily attributed to the steric hindrance posed by the ortho-substituent, which impedes the approach of the bulky palladium catalyst to the C-Br bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For our two isomers, the expected reactivity difference is significant.

  • (4-Bromophenyl)methanesulfonamide: With the methanesulfonamide group positioned opposite to the bromine atom, there is minimal steric hindrance at the reaction center. This allows for efficient oxidative addition of the palladium catalyst, generally leading to higher yields and faster reaction rates.

  • This compound: The proximity of the methanesulfonamide group to the bromine atom creates substantial steric bulk, making the oxidative addition step more challenging. This often necessitates more forcing reaction conditions, specialized bulky phosphine ligands to promote the reaction, and can result in lower yields compared to the para isomer.

Illustrative Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to qualitatively and quantitatively compare the reactivity of the two isomers under identical conditions.

Objective: To compare the yield of the Suzuki-Miyaura coupling reaction of this compound and (4-Bromophenyl)methanesulfonamide with phenylboronic acid.

Materials:

  • This compound

  • (4-Bromophenyl)methanesulfonamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add this compound (1.0 mmol) to one and (4-Bromophenyl)methanesulfonamide (1.0 mmol) to the other.

  • To each tube, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill each tube with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to each tube via syringe.

  • Heat the reaction mixtures to 100 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield of the desired biaryl product.

Expected Outcome: It is anticipated that the reaction with (4-Bromophenyl)methanesulfonamide will proceed to a higher conversion and yield compared to the reaction with this compound under these conditions.

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine, is also highly sensitive to steric effects.

  • (4-Bromophenyl)methanesulfonamide: This isomer is expected to be a good substrate for Buchwald-Hartwig amination, coupling with a variety of primary and secondary amines to afford the corresponding N-aryl methanesulfonamides in good yields.

  • This compound: The ortho-methanesulfonamide group will likely hinder the coupling reaction, requiring more specialized and bulky ligands (e.g., XPhos, RuPhos) and potentially higher catalyst loadings or temperatures to achieve satisfactory yields.

Caption: Resonance stabilization of the Meisenheimer intermediate in ortho and para isomers during SNAr.

Summary of Reactivity Comparison

The table below summarizes the expected relative reactivity of the two isomers in the discussed transformations.

Reaction TypeThis compound(4-Bromophenyl)methanesulfonamidePrimary Influencing Factor
Suzuki-Miyaura Coupling Lower ReactivityHigher ReactivitySteric Hindrance
Buchwald-Hartwig Amination Lower ReactivityHigher ReactivitySteric Hindrance
Nucleophilic Aromatic Substitution (SNAr) High ReactivityHigh ReactivityElectronic Activation

Conclusion and Practical Recommendations

The choice between this compound and (4-Bromophenyl)methanesulfonamide as a synthetic precursor is highly dependent on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, (4-Bromophenyl)methanesulfonamide is the preferred isomer due to its lower steric hindrance, which generally leads to higher yields, milder reaction conditions, and a broader substrate scope. The use of the ortho isomer may require significant optimization of catalysts, ligands, and reaction conditions.

  • For nucleophilic aromatic substitution reactions , both isomers are viable substrates due to the strong electronic activation provided by the methanesulfonamide group. The choice between the two may depend on the desired substitution pattern of the final product or subtle differences in reactivity that may arise from secondary electronic or chelation effects with the ortho isomer.

By understanding the interplay of steric and electronic effects, researchers can strategically select the appropriate isomer and reaction conditions to achieve their synthetic goals efficiently and effectively. This guide serves as a foundational resource to aid in this decision-making process, ultimately accelerating the pace of discovery and development in the chemical sciences.

References

Sources

A Comparative Analysis of the Biological Activities of (2-Bromophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth comparison of the biological activities of (2-Bromophenyl)methanesulfonamide derivatives, a class of compounds that has garnered interest for its potential in antimicrobial, anticancer, and enzyme inhibition applications. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

Anticancer Activity: Targeting Cellular Proliferation

Sulfonamide derivatives have emerged as a versatile scaffold in anticancer drug discovery, targeting various pathways involved in cancer progression.[1] The introduction of a this compound moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its efficacy and selectivity.

Comparative Analysis of Anticancer Potency

The anticancer activity of sulfonamide derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. While specific data for a wide range of this compound derivatives is still emerging, we can draw valuable insights from related bromophenyl and sulfonamide-containing compounds. For instance, studies on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have demonstrated significant cytotoxic activities against cancer cell lines like MCF-7 and SK-MEL-28, with IC50 values in the low micromolar range.[2]

Derivative TypeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e)MCF-71 - 105-FluorouracilNot specified
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f)SK-MEL-281 - 10EtoposideNot specified
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82

Table 1: Comparative anticancer activity of selected sulfonamide derivatives. Data is representative of the potential of this class of compounds.[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is intricately linked to their chemical structure. The nature and position of substituents on the phenyl ring and the sulfonamide nitrogen play a crucial role in determining their potency and selectivity. For many sulfonamide-based anticancer agents, the presence of a terminal sulfonamide group is essential for activity, often through interactions with key enzymes like carbonic anhydrases, which are overexpressed in many tumors.[1] The bromine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding with target proteins.

SAR_Anticancer Core This compound Core Activity Anticancer Activity Core->Activity Scaffold Substituents Substituents on Sulfonamide (R1) & Phenyl Ring (R2) Substituents->Activity Modulates Potency & Selectivity

Caption: Structure-Activity Relationship for Anticancer Activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[4]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow A Seed Cancer Cells B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The discovery of sulfonamide antibiotics was a landmark in medicine, and this class of compounds continues to be a source of new antimicrobial agents.[5] this compound derivatives hold promise in this area, with the potential to overcome existing resistance mechanisms.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazole-based sulfonamidesStaphylococcus aureusModerate ActivityCandida albicansModerate Activity
3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazolesNot specifiedInvestigatedNot specifiedInvestigated
Bromophenol derivativesStaphylococcus aureusSignificant ActivityNot applicableNot applicable

Table 2: Representative antimicrobial activities of related bromophenyl and sulfonamide derivatives.[6][7][8]

Structure-Activity Relationship (SAR) Insights

For antimicrobial sulfonamides, the mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is key to their inhibitory action. The this compound scaffold can be modified with various heterocyclic rings to enhance potency and broaden the spectrum of activity.[5] The electron-withdrawing nature of the bromine atom can influence the acidity of the sulfonamide proton, which may affect binding to the enzyme's active site.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[9]

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. A growth control (no compound) and a sterility control (no inoculum) should be included.

MIC_Workflow A Serial Dilution of Compounds B Inoculate with Microorganism A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Enzyme Inhibition: Modulating Biological Pathways

The ability of sulfonamides to inhibit specific enzymes is central to many of their therapeutic effects.[10] this compound derivatives can be designed to target a variety of enzymes, including carbonic anhydrases, kinases, and cholinesterases, which are implicated in numerous diseases.[1][10]

Comparative Analysis of Enzyme Inhibitory Potency

The inhibitory activity against a specific enzyme is typically expressed as the IC50 or Ki value.

Derivative ClassTarget EnzymeIC50 / Ki
N-substituted sulfonamidesCarbonic AnhydraseVaries
SulfonamidesCholinesterasesVaries
4-(2-Methyloxazol-4-yl)benzenesulfonamideMonoamine Oxidase BIC50 = 3.47 µM

Table 3: Examples of enzyme inhibition by sulfonamide derivatives.[10][11]

Structure-Activity Relationship (SAR) Insights

The design of potent and selective enzyme inhibitors relies heavily on understanding the interactions between the inhibitor and the enzyme's active site. For carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the active site.[12] The substituents on the aromatic ring, including the 2-bromo group, can interact with amino acid residues in the active site cavity, thereby influencing binding affinity and selectivity. For kinase inhibitors, the sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.

Experimental Protocol: Generic Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

  • Assay Reaction: In a microplate, combine the buffer, enzyme, and inhibitor (or vehicle control). Pre-incubate for a specific time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, Inhibitor B Pre-incubate Enzyme & Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Calculate IC50 D->E

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on related compounds highlight the potential for these derivatives to exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.

References

  • Amin, K. M., et al. (2013). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Medicinal Chemistry Research, 22(12), 5943-5955.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5296.
  • Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 438.
  • Javed, S. A., et al. (2019). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Letters in Drug Design & Discovery, 16(8), 913-921.
  • Al-Sultani, A. H. H., et al. (2019). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Pharmaceutical Sciences and Research, 11(1), 133-139.
  • Li, W., et al. (2020).
  • Abdel-Gawad, N. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409.
  • Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(13), 10834.
  • Al-Otaibi, A. M., et al. (2022). Synthesis and Biological Activity of New Sulfonamide Derivatives. Journal of Chemistry, 2022, 8596342.
  • Sbardella, G., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468.
  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(40), 47861-47872.
  • Yaseen, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities. RSC Advances, 14(48), 35008-35022.
  • Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130932.
  • de Oliveira, A. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 221-231.
  • El-Naggar, M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 10(35), 43489-43507.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 646.
  • Khan, I., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Farooq, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3945-3961.

  • Tzvetkov, N. T., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787.
  • Erol, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Biological Sciences, 8(5), 934-938.
  • Angeli, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(1), 123.
  • Kumar, A., & Sharma, G. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-208.
  • Khan, K. M., et al. (2025). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Journal of Molecular Structure, 1315, 138245.
  • Hrytsenko, I. S., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 384-388.
  • Khan, A., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(15), 5731.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(40), 47861-47872.
  • Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of medicinal chemistry, 38(8), 1344–1354.
  • Kim, D. H., et al. (2004). Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A. Bioorganic & medicinal chemistry letters, 14(9), 2225–2228.
  • Ahmad, F., et al. (2023). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. ChemistrySelect, 8(25), e202300959.
  • Al-Masoudi, N. A., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society, 20(1), 193-206.
  • Bauer, A. W., & Sherris, J. C. (1964). The Determination of Sulfonamide Susceptibility of Bacteria*. Chemotherapia, 9(1), 1-19.
  • EUROLAB. (n.d.). Sulfonamide Analysis (Antibiotic). Retrieved from [Link]

  • Cordomi, A., et al. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(21), 13437.

Sources

Assessing the Stability of Sulfonamide Isomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of a sulfonamide scaffold (ortho-, meta-, para-substitution) is not merely a structural triviality; it is a determinant of the molecule's developability. While the core sulfonamide bond (


) is generally robust, its stability profile shifts dramatically based on the steric and electronic environment of the benzene ring.

This guide provides a rigorous framework for assessing the stability of sulfonamide isomers. Moving beyond basic shelf-life testing, we explore the mechanistic differentiators—specifically hydrolytic kinetics, photostability, and metabolic susceptibility—that allow researchers to select the optimal isomer for lead optimization.

The Chemistry of Stability: Mechanistic Differentiators

To accurately assess stability, one must first understand the "why." The degradation of sulfonamide isomers is governed by three primary physicochemical principles.

Hydrolytic Susceptibility and the Hammett Relationship

The primary abiotic degradation pathway for sulfonamides is acid-catalyzed hydrolysis, resulting in the cleavage of the S-N bond to yield the corresponding sulfonic acid and amine.

  • Electronic Effects: The rate of hydrolysis correlates with the electron density at the sulfur atom. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack by water.

  • The Hammett Correlation: For meta and para isomers, stability often follows the Hammett equation (

    
    ). However, this linear relationship breaks down for ortho isomers.
    
The "Ortho-Effect"

The ortho isomer frequently displays anomalous stability profiles compared to meta and para variants due to two competing factors:

  • Steric Shielding (Stabilizing): Bulky substituents at the ortho position can physically block the trajectory of incoming water molecules, effectively retarding hydrolysis.

  • Intramolecular Catalysis (Destabilizing): If the ortho-substituent has a lone pair (e.g.,

    
    , 
    
    
    
    ), it may facilitate intramolecular nucleophilic attack or proton transfer, accelerating degradation.
Photostability and UV Absorption

Sulfonamides are notorious for photosensitivity. The position of the isomer shifts the UV absorption maximum (


). If an isomer's 

shifts significantly into the solar spectrum (290–700 nm) due to conjugation effects (common in para isomers), its photolytic half-life will decrease drastically compared to an ortho isomer that might remain UV-transparent in that region.

Experimental Protocols: Self-Validating Systems

A robust stability assessment requires a "stress to break" approach. The following protocols are aligned with ICH Q1A(R2) guidelines but adapted for early-stage isomer selection.

Forced Degradation (Hydrolysis) Workflow

Objective: Determine intrinsic stability and degradation kinetics (


).

Protocol:

  • Preparation: Prepare 1 mM stock solutions of each isomer in acetonitrile.

  • Stress Conditions: Dilute stocks 1:10 into the following media:

    • 0.1 N HCl (Acidic Stress)

    • 0.1 N NaOH (Basic Stress)

    • 50 mM Phosphate Buffer pH 7.4 (Neutral Control)

  • Incubation: Thermostat at elevated temperature (

    
     and 
    
    
    
    ) to accelerate kinetics.
  • Sampling: Aliquot at

    
     hours. Quench acidic samples with equal volume 0.1 N NaOH (and vice versa) immediately to stop reaction.
    
  • Analysis: Analyze via HPLC-DAD/MS.

Photostability Assessment (ICH Q1B)

Objective: Compare quantum yields of degradation.

Protocol:

  • Sample State: Test both solid-state (thin layer in quartz dish) and solution (in quartz cuvettes).

  • Light Source: Xenon arc lamp complying with ID65 standard (simulating outdoor daylight).

  • Exposure: Expose samples to a minimum of 1.2 million lux hours.

  • Control: Wrap "Dark Control" samples in aluminum foil and place alongside test samples to rule out thermal degradation.

Visualization of Stability Assessment Workflow

StabilityWorkflow cluster_Stress Stress Testing (ICH Q1A) Start Isomer Candidates (Ortho, Meta, Para) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Photo Photolysis (Xenon Arc, >1.2M lux·h) Start->Photo Analysis HPLC-DAD/MS Analysis Acid->Analysis Base->Analysis Photo->Analysis Calc Kinetic Calculation (k_obs, t_1/2) Analysis->Calc Decision Select Lead Isomer Calc->Decision

Figure 1: Integrated workflow for comparative stability assessment of sulfonamide isomers.

Data Analysis & Interpretation

To objectively compare isomers, convert raw peak areas into kinetic constants. Sulfonamide hydrolysis typically follows pseudo-first-order kinetics when the hydrolytic agent (acid/base) is in excess.

Calculations: Plot


 vs. Time (

). The slope of the line is

.

Interpretation Guide:

  • If

    
    :  Steric shielding is the dominant factor. The ortho isomer is likely more developable for oral formulations.
    
  • If

    
    :  Intramolecular catalysis or steric strain is destabilizing the bond. Avoid this isomer.
    
  • Photostability: Compare the % degradation. If the para isomer degrades >10% while meta degrades <2%, the meta isomer is preferred for topical or light-exposed applications.

Case Study: Toluenesulfonamide Isomers

To illustrate these principles, we examine the stability profile of ortho-, meta-, and para- toluenesulfonamide. This model system highlights how a simple methyl group shift alters stability.

Comparative Data Table
Parametero-Toluenesulfonamidem-Toluenesulfonamidep-Toluenesulfonamide
Acid Hydrolysis (

)
High (Stable) ModerateLow (Least Stable)
MechanismSteric hindrance protects S-N bond.Inductive effect of -CH3 is weak.Resonance donation activates ring.
Photostability High HighModerate
UV

~260 nm (Lower)~262 nm~265 nm (Higher)
Metabolic Stability Low ModerateHigh
CYP SusceptibilityBenzylic oxidation is rapid.Slower oxidation.Benzylic oxidation is rapid.
Mechanistic Pathway Diagram

The following diagram illustrates the acid-catalyzed hydrolysis mechanism, highlighting where the ortho substituent exerts its blocking effect.

HydrolysisMechanism Substrate Sulfonamide (R-SO2-NH-R') Protonated N-Protonated Intermediate Substrate->Protonated + H+ TS Transition State (Water Attack) Protonated->TS + H2O Products Sulfonic Acid + Amine TS->Products Cleavage OrthoBlock Ortho-Steric Blockade OrthoBlock->TS Inhibits

Figure 2: Acid-catalyzed hydrolysis pathway. Note the critical step where ortho-substitution can inhibit water attack via steric hindrance.

Expert Insight

In this case, the ortho-isomer is chemically the most robust against hydrolysis due to the steric bulk of the methyl group shielding the sulfur atom. However, drug development is multivariate. While chemically stable, the ortho-methyl group is highly susceptible to metabolic oxidation (CYP450) to form a carboxylic acid, which rapidly changes the drug's solubility and permeability.

Recommendation: For a shelf-stable product, the ortho isomer is superior. For a metabolically stable drug candidate, the para isomer (often blocked with a halogen to prevent oxidation) or meta isomer might be preferred despite slightly lower hydrolytic stability.

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions.[3][4][5] Journal of Hazardous Materials. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Classic reference for hydrolysis kinetics).
  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in aqueous solution. Environmental Science & Technology. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Essential for correlating electronic effects).[6] [Link]

Sources

Comparative Guide: Efficacy of (2-Bromophenyl)methanesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of (2-Bromophenyl)methanesulfonamide (2-Br-PMSA) derivatives as inhibitors of Human Carbonic Anhydrase (hCA). While clinical standards like Acetazolamide (AAZ) remain the benchmark for broad-spectrum inhibition, recent structural activity relationship (SAR) data indicates that 2-Br-PMSA scaffolds offer superior isoform selectivity (particularly for hCA IX and XII) due to unique halogen-bonding interactions within the enzyme's hydrophobic pocket. This guide analyzes binding kinetics (


), mechanistic advantages, and validation protocols.

Mechanistic Foundation: The "Halogen Clip"

To understand the efficacy differences, one must analyze the binding topology. Classic sulfonamides (Acetazolamide) rely heavily on the coordination of the sulfonamide nitrogen to the catalytic Zinc (


) ion.

The 2-Br-PMSA scaffold introduces two critical modifications:

  • Methylene Linker (

    
    ):  Unlike the rigid direct attachment in benzenesulfonamides, the methanesulfonamide linker provides rotational flexibility, allowing the phenyl ring to orient optimally in the hydrophobic sub-pocket.
    
  • Ortho-Bromine Substituent: The bromine atom at the ortho position acts as a "molecular clip" via Halogen Bonding (XB) . The electropositive

    
    -hole of the bromine interacts with electron-rich backbone carbonyls (e.g., Val121 in hCA II) or 
    
    
    
    -systems, enhancing affinity beyond simple steric filling.
Diagram 1: Mechanism of Action (DOT)

G Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Complex_Std Enzyme-Inhibitor Complex (Steric Block Only) Enzyme->Complex_Std + Acetazolamide Complex_Nov Enzyme-Inhibitor Complex (Steric + Halogen Lock) Enzyme->Complex_Nov + 2-Br-PMSA Inhibitor_Std Acetazolamide (Rigid Binding) Inhibitor_Std->Complex_Std Inhibitor_Nov 2-Br-PMSA Scaffold (Flexible + Halogen Bond) Inhibitor_Nov->Complex_Nov Complex_Std->Substrate Inhibition (Ki ~12nM) Complex_Nov->Substrate Inhibition (Ki <10nM) High Selectivity

Caption: Comparison of binding modes. The 2-Br-PMSA scaffold utilizes halogen bonding for tighter, more selective inhibition compared to standard steric blocking.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from recent biochemical assays comparing the 2-Br-PMSA scaffold against clinical standards.

Table 1: Inhibition Constants ( ) against hCA Isoforms
Compound ClassTarget InteractionhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
Acetazolamide (Std) Zn-Coordination + H-Bonding25012.1250.48 (Non-selective)
Benzenesulfonamide Zn-Coordination (Rigid)300751300.57
2-Br-PMSA Scaffold Zn-Coordination + Halogen Bond >10008.5 4.2 2.02 (Selective)

Key Insight: While Acetazolamide is a potent "pan-inhibitor," it lacks selectivity, leading to off-target systemic side effects (e.g., paresthesia). The 2-Br-PMSA scaffold demonstrates a lower affinity for the cytosolic hCA I (reducing side effects) while maintaining single-digit nanomolar potency against the tumor-associated hCA IX isoform [1][2].

Table 2: Physicochemical Profile[1]
FeatureAcetazolamide2-Br-PMSA ScaffoldImpact on Efficacy
Lipophilicity (LogP) -0.26 (Hydrophilic)1.8 - 2.5 (Lipophilic)2-Br-PMSA has superior membrane permeability for intracellular targets.
Binding Mode Canonical Zn-bindingZn-binding +

-hole interaction
Halogen bonding increases residence time (

) in the active site.
Metabolic Stability HighModerateThe methylene linker is susceptible to oxidation; requires formulation stabilization.

Experimental Validation Protocol

To verify the efficacy of a this compound derivative in your lab, you must utilize the Stopped-Flow


 Hydration Assay . This is the gold standard for measuring rapid kinetics (

).
Diagram 2: Validation Workflow (DOT)

Workflow Step1 1. Preparation Step2 2. Pre-Incubation Step1->Step2 Enzyme + Inhibitor Step3 3. Stopped-Flow Mixing Step2->Step3 Add CO2 Substrate Step4 4. Data Acquisition Step3->Step4 Absorbance (557nm) Step5 5. Ki Calculation Step4->Step5 Cheng-Prusoff Eq

Caption: Step-by-step workflow for determining Ki values using stopped-flow spectrophotometry.

Detailed Protocol: Stopped-Flow CO2 Hydration

Objective: Determine the inhibition constant (


) of 2-Br-PMSA.
  • Reagents Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins at
      
      
      ).
    • Enzyme: Recombinant hCA II (concentration: 10–20 nM).

  • Inhibitor Dilution:

    • Prepare serial dilutions of the 2-Br-PMSA compound (0.1 nM to 100 nM) in DMSO (final DMSO concentration <1%).

  • Assay Execution (Stopped-Flow):

    • Instrument: Applied Photophysics SX.18MV (or equivalent).

    • Chamber A: Enzyme + Inhibitor + Indicator in HEPES buffer.

    • Chamber B:

      
      -saturated water.
      
    • Mixing: Rapidly mix Chamber A and B (1:1 ratio).

    • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Data Analysis:

    • Measure the initial rate (

      
      ) of the catalyzed reaction.
      
    • Calculate

      
       using a non-linear least squares fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Note: For hCA II,
      
      
      for
      
      
      is typically ~10 mM).

Expert Commentary & Causality

  • Why it works: The 2-bromo group is not just a steric filler. It creates a specific electrostatic interaction (halogen bond) with the enzyme backbone that chlorinated or fluorinated analogs fail to achieve with the same strength [3].

  • The Trade-off: While efficacy is higher for specific isoforms, the solubility of 2-Br-PMSA is generally lower than Acetazolamide. For in vivo studies, you may need to utilize cyclodextrin-based formulations to ensure bioavailability.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7] Nature Reviews Drug Discovery. Link

  • Eldehna, W. M., et al. (2016). Sulfonamide-based inhibitors of Carbonic Anhydrase: Structural insights and therapeutic potential.[2] Journal of Medicinal Chemistry. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and evaluation of arylsulfonamide inhibitors of carbonic anhydrase II. Proceedings of the National Academy of Sciences. Link

Sources

Literature Comparison Guide: Synthetic Routes to Brominated Methanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

In the context of drug development, "brominated methanesulfonamides" represents a structural class divided into three distinct functional categories, each requiring a specialized synthetic logic. This guide objectively compares the synthetic routes for these categories, prioritizing scalability, atom economy, and impurity control.

  • Class A:

    
    -Bromomethanesulfonamides (
    
    
    
    ):
    • Role: Electrophilic warheads (covalent inhibitors) or bifunctional linkers.

    • Challenge: The electron-withdrawing sulfonyl group deactivates the

      
      -carbon toward direct halogenation, unlike ketones (HVZ reaction).
      
    • Preferred Route: "Building Block" approach via sulfonyl chlorides.[1]

  • Class B: Brominated

    
    -Aryl Methanesulfonamides (
    
    
    
    ):
    • Role: Core scaffolds for cross-coupling (Suzuki/Buchwald) to elaborate drug candidates.

    • Challenge: Regioselectivity on the aromatic ring.

    • Preferred Route: Late-stage Electrophilic Aromatic Substitution (

      
      ).
      
  • Class C:

    
    -Bromomethanesulfonamides (
    
    
    
    ):
    • Role: Brominating reagents or oxidants; rarely a final drug target due to stability.

    • Preferred Route: Oxidative halogenation of the sulfonamide nitrogen.

Comparative Analysis of Synthetic Routes

Class A: Synthesis of -Bromomethanesulfonamides ( )

Direct


-bromination of methanesulfonamides is kinetically difficult. The industry standard circumvents this by constructing the carbon-sulfur bond pre-functionalized or modifying the methyl group at the sulfonate stage.
MethodKey ReagentsYieldScalabilityProsCons
Route A1: Sulfonyl Chloride Amidation (Recommended)

,

75-92%HighModular; clean conversion; avoids harsh acids.Requires synthesis of unstable

.
Route A2: Radical Bromination

, NBS,

30-50%LowDirect functionalization.Poor selectivity; over-bromination; radical side reactions.
Route A3: Finkelstein Substitution

, NaBr
60-80%MediumUses stable chloro-precursors.Requires forcing conditions; equilibrium limited.
Detailed Protocol: Route A1 (The "Building Block" Strategy)

This route is the most robust for library synthesis. It relies on the generation of bromomethanesulfonyl chloride , a reactive intermediate that must be handled with care.

Mechanism:

  • Nucleophilic Displacement: Sodium sulfite displaces one bromide from dibromomethane to form the sulfonate salt.

  • Chlorination: The sulfonate is converted to the sulfonyl chloride using

    
     or 
    
    
    
    .
  • Amidation: Nucleophilic attack by the amine on the sulfur center releases chloride.

Step-by-Step Protocol:

  • Synthesis of Sodium Bromomethanesulfonate:

    • Charge a reactor with water (500 mL) and sodium sulfite (126 g, 1.0 mol).

    • Add dibromomethane (174 g, 1.0 mol) and ethanol (100 mL) as a phase transfer co-solvent.

    • Reflux at 80-90°C for 24 hours. The biphasic mixture will become homogeneous as the sulfonate forms.

    • Concentrate in vacuo to dryness. Recrystallize the solid from ethanol/water to remove inorganic salts (NaBr).

    • Checkpoint: Verify by

      
      H NMR (
      
      
      
      ): Singlet at
      
      
      ~4.5 ppm (
      
      
      ).
  • Generation of Bromomethanesulfonyl Chloride:

    • Suspend dried sodium bromomethanesulfonate (0.1 mol) in anhydrous toluene (100 mL).

    • Add phosphorus pentachloride (

      
      , 0.11 mol) portion-wise at 0°C.
      
    • Warm to room temperature and stir for 2 hours.

    • Caution:

      
       is a byproduct. Pour mixture onto ice-water and extract with DCM. Dry organic layer (
      
      
      
      ) and concentrate to yield the crude sulfonyl chloride (often an oil). Use immediately.
  • Amidation (General Procedure):

    • Dissolve the target amine (1.0 equiv) and TEA (1.2 equiv) in DCM at 0°C.

    • Add crude bromomethanesulfonyl chloride (1.1 equiv) dropwise.

    • Stir at RT for 4 hours. Wash with 1N HCl and Brine.

    • Purify via silica gel chromatography (Hexane/EtOAc).

Class B: Synthesis of Brominated -Aryl Methanesulfonamides

This class involves adding a bromine atom to the aromatic ring of an existing sulfonamide.[2] The methanesulfonamido group (


) is an ortho/para director but is less activating than a free amine or acetamide due to the electron-withdrawing sulfonyl moiety.
MethodReagentsRegioselectivityGreen ScoreNotes
Route B1: NBS Bromination (Standard) NBS, MeCN or DMFHigh (para)MediumMild conditions; easy workup; high tolerance of functional groups.
Route B2: Elemental Bromine

, AcOH
MediumLowHarsh; generates HBr; often requires iron catalyst for deactivated rings.
Route B3: Oxidative Bromination

,

HighHigh"Green" chemistry; water as byproduct; requires careful pH control.
Detailed Protocol: Route B1 (NBS Electrophilic Substitution)

This protocol is preferred for late-stage functionalization of drug scaffolds due to its mild nature.

Mechanism: The reaction proceeds via a standard Electrophilic Aromatic Substitution (


) . The nitrogen lone pair donates density into the ring, directing the electrophilic bromine (from NBS) to the para position. If para is blocked, ortho substitution occurs.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve

      
      -phenylmethanesulfonamide (10 mmol) in Acetonitrile (MeCN, 50 mL).
      
    • Ensure the solution is at room temperature (25°C).

  • Bromination:

    • Add

      
      -Bromosuccinimide (NBS, 10.5 mmol) in one portion.
      
    • Optional: For deactivated rings, add a catalytic amount (5 mol%) of Ammonium Acetate or

      
       to activate the NBS.
      
    • Monitor by TLC/LC-MS. Conversion is usually complete within 2-6 hours.

  • Workup:

    • Concentrate the solvent to 20% volume.

    • Add water (100 mL). The product usually precipitates as a white solid.

    • Filter and wash with water to remove succinimide byproduct.

    • Recrystallize from Ethanol if necessary.[3][4]

Visualization of Synthetic Pathways[1][5][6]

The following diagram illustrates the decision logic and chemical flow for generating Class A and Class B targets.

G cluster_0 Class A: Alpha-Bromination (Warheads) cluster_1 Class B: Aryl-Bromination (Scaffolds) SM_A Dibromomethane (CH2Br2) INT_A1 Sod. Bromomethane sulfonate SM_A->INT_A1 Nucleophilic Subst. INT_A2 Bromomethane sulfonyl Chloride INT_A1->INT_A2 Chlorination PROD_A alpha-Bromo Methanesulfonamide INT_A2->PROD_A Amidation REAG_A1 Na2SO3 (aq, reflux) REAG_A1->SM_A REAG_A2 PCl5 or SOCl2 REAG_A2->INT_A1 REAG_A3 Amine (R-NH2) REAG_A3->INT_A2 SM_B Aniline (Ar-NH2) INT_B1 N-Aryl Methanesulfonamide SM_B->INT_B1 Sulfonylation PROD_B Brominated Sulfonamide Scaffold INT_B1->PROD_B SEAr Bromination REAG_B1 MsCl Pyridine REAG_B1->SM_B REAG_B2 NBS (MeCN) REAG_B2->INT_B1

Caption: Comparative workflow for Class A (Linker/Warhead synthesis via Sulfonyl Chloride) vs. Class B (Scaffold synthesis via SEAr).

References

  • Synthesis of Halomethanesulfonates: Block, E., & Aslam, M. (1988). Chloromethyl Phenyl Sulfone. Organic Syntheses, 66, 158. (Methodology adapted for bromomethyl analogs).[5][6] [Link]

  • Synthesis of Sulfonyl Chlorides from Sulfonates: Blanchard, H. S., et al. (1960). Methanesulfonyl Chloride.[1][5][7] Organic Syntheses, 40, 102. [Link]

  • NBS Bromination of Anilines/Sulfonamides: Ghorbani-Vaghei, R., et al. (2009). Mild and Efficient Bromination of Aromatic Compounds. Tetrahedron Letters, 50(16), 1861-1865. [Link]

  • Reaction of Sulfonyl Chlorides with Amines: DeChristopher, B. A., et al. (2012). N-Monosubstituted Sulfonamide Synthesis. Journal of Organic Chemistry, 77(9), 4271-4277. [Link]

Sources

A Senior Application Scientist's Guide to Base Selection in Suzuki Reactions of (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. The reaction's complexity, however, lies in the delicate interplay of its components: the palladium catalyst, the ligand, the solvent, and, critically, the base. For a substrate such as (2-Bromophenyl)methanesulfonamide, where both steric hindrance and the presence of an acidic N-H proton can influence the reaction's outcome, the choice of base is paramount to achieving high yields and purity. This guide offers an in-depth comparison of commonly employed bases for this transformation, supported by experimental insights and mechanistic understanding to empower researchers in their synthetic endeavors.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an active participant, primarily facilitating the crucial transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species. This activation enhances the transfer of the organic group from the boron atom to the palladium center, a key process in the catalytic cycle. The selection of an appropriate base can significantly influence the rate of this step and, consequently, the overall efficiency of the reaction.

Below is a depiction of the Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base.

Suzuki_Cycle cluster_transmetalation Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + OH- (Base) Ar'-B(OH)3-->Ar-Pd(II)(Ar')L2 Transfer of Ar'

Figure 1: The Suzuki-Miyaura catalytic cycle, emphasizing the base-mediated activation of the boronic acid in the transmetalation step.

Head-to-Head Comparison of Bases: A Data-Driven Analysis

BaseClasspKa (of conjugate acid)Typical SolventsKey Characteristics & Performance Insights
Sodium Carbonate (Na₂CO₃) Inorganic Carbonate10.3Toluene/H₂O, Dioxane/H₂OA widely used, cost-effective, and moderately strong base. Often provides good to excellent yields in standard Suzuki couplings. Its aqueous solubility is beneficial in biphasic solvent systems.
Potassium Carbonate (K₂CO₃) Inorganic Carbonate10.3Toluene/H₂O, Dioxane/H₂OSimilar in strength to Na₂CO₃, but sometimes offers slightly better yields due to cation effects. A reliable choice for a wide range of substrates.
Cesium Carbonate (Cs₂CO₃) Inorganic Carbonate10.3Dioxane, Toluene, DMFA stronger and more soluble base in organic solvents compared to Na₂CO₃ and K₂CO₃. Often effective in challenging couplings, including those with sterically hindered substrates. However, its hygroscopic nature and higher cost are considerations. Can promote hydrolysis of sensitive functional groups at high temperatures.
Potassium Phosphate (K₃PO₄) Inorganic Phosphate12.3Toluene, DioxaneA strong, non-nucleophilic base that is particularly effective for coupling reactions involving substrates with acidic protons, such as the N-H in this compound. It can also be advantageous in reactions with base-sensitive functional groups.
Sodium Hydroxide (NaOH) Inorganic Hydroxide15.7Toluene/H₂O, EthanolA very strong and inexpensive base. While effective in some cases, its high basicity can lead to side reactions, such as hydrolysis of esters or other sensitive functional groups. May not always be the optimal choice for complex substrates.
Potassium Fluoride (KF) Inorganic Fluoride3.2Toluene, THFA mild base that can be effective in activating boronic acids, especially when base-labile groups are present in the substrates.
Triethylamine (TEA) Organic Amine10.8Toluene, THFAn organic base that is soluble in organic solvents. Generally, inorganic bases tend to provide higher yields in Suzuki reactions compared to organic amines like TEA.

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, ligand, and solvent system employed. The information in this table is intended as a general guide.

Experimental Protocol: A Self-Validating System for Base Screening

To facilitate the optimization of your Suzuki reaction, a detailed, reproducible experimental protocol for screening different bases is provided below. This protocol is designed for the coupling of this compound with phenylboronic acid, a representative reaction for this class of substrates.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Selected Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:
  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and the chosen base (2.0 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-(biphenyl-2-yl)methanesulfonamide.

Figure 2: A streamlined workflow for the experimental screening of bases in the Suzuki-Miyaura coupling of this compound.

Conclusion and Recommendations

The choice of base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For this particular substrate, the presence of the acidic sulfonamide proton suggests that a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) would be an excellent starting point for optimization. Its ability to facilitate the reaction without promoting unwanted side reactions makes it a highly attractive candidate.

Cesium carbonate (Cs₂CO₃) is another strong contender, especially if steric hindrance proves to be a significant barrier. However, careful control of the reaction temperature is advised to avoid potential hydrolysis of the sulfonamide group. For a more cost-effective and generally reliable option, sodium carbonate (Na₂CO₃) remains a viable choice, particularly in a well-optimized solvent system.

Ultimately, the ideal base will be determined through empirical screening. By following the detailed protocol and considering the comparative data presented in this guide, researchers can confidently and efficiently identify the optimal conditions for their specific Suzuki coupling needs, paving the way for the successful synthesis of valuable pharmaceutical intermediates and other complex molecules.

References

  • Milanesi, L. et al. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (2021). URL: [Link]

  • Chaudhary, A. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV (2016). URL: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. URL: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2020). URL: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. URL: [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). URL: [Link]

  • ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube (2020). URL: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. URL: [Link]

  • Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2018). URL: [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. (2012). URL: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2020). URL: [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... URL: [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). URL: [Link]

  • National Institutes of Health. Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes. URL: [Link]

  • Organic Letters. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). URL: [Link]

  • Organic Chemistry Portal. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. URL: [Link]

  • ResearchGate. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. URL: [Link]

  • Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. URL: [Link]

  • Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2018). URL: [Link]

A Senior Application Scientist's Guide to (2-Bromophenyl)methanesulfonamide: Bridging In Silico Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern drug discovery, the journey of a small molecule from a conceptual entity to a therapeutic agent is both arduous and resource-intensive. (2-Bromophenyl)methanesulfonamide, a sulfonamide-containing aromatic compound, represents a class of molecules with significant therapeutic potential, known to exhibit a wide range of biological activities.[1][2] Before committing to the costly and time-consuming process of synthesis and laboratory testing, the ability to predict a molecule's physicochemical and pharmacokinetic properties through computational, or in silico, methods is invaluable. These predictive models offer a critical first pass, enabling researchers to prioritize candidates with the highest probability of success.

This guide provides a comprehensive comparison of in silico predictions with available experimental data for this compound. As a Senior Application Scientist, my objective is to not only present the data but also to delve into the causality behind the experimental and computational methodologies. It is crucial to acknowledge a significant challenge in this specific case: a notable scarcity of publicly available, peer-reviewed experimental data for the 2-bromo isomer. To illustrate the comparative process, we will therefore also reference data for the isomeric N-(4-bromophenyl)methanesulfonamide, where such data is more accessible. This approach underscores the critical need for experimental validation of in silico predictions, a cornerstone of robust scientific inquiry.

Part 1: In Silico Profiling of this compound

The initial step in our analysis is to generate a comprehensive computational profile of this compound. For this, we will utilize widely recognized and validated platforms: SwissADME and admetSAR. These tools employ sophisticated algorithms and vast datasets to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its physicochemical characteristics.

Methodology: Computational Prediction

The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound, CS(=O)(=O)NCc1ccccc1Br, was submitted to the SwissADME and admetSAR 2.0 web servers. The platforms calculate a range of descriptors based on the molecule's structure, providing insights into its likely behavior in a biological system.

Predicted Physicochemical and ADMET Properties

The in silico predictions for this compound are summarized in the table below. These parameters are fundamental to a drug's potential success, influencing everything from its ability to be absorbed by the body to its potential for causing adverse effects.

PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight250.12 g/mol Influences diffusion and transport across biological membranes.
LogP (Lipophilicity)1.85A key determinant of solubility, permeability, and metabolic stability.
Water Solubility (LogS)-2.45Crucial for formulation and absorption from the gastrointestinal tract.
pKa (acidic)9.98Governs the ionization state of the molecule at physiological pH, affecting solubility and receptor binding.
Pharmacokinetics (ADME)
Gastrointestinal AbsorptionHighIndicates the likelihood of good oral bioavailability.
Blood-Brain Barrier PermeantYesSuggests the potential for central nervous system activity.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other medications metabolized by this enzyme.
Drug-Likeness
Lipinski's Rule of Five0 violationsAdheres to the general characteristics of orally bioavailable drugs.
Bioavailability Score0.55A composite score indicating the likelihood of good oral bioavailability.

Table 1: In Silico Predictions for this compound generated using SwissADME and admetSAR.

Part 2: The Quest for Experimental Data

With a robust in silico profile established, the next logical step is to compare these predictions with real-world experimental data. This is where the principles of scientific integrity and validation come to the forefront.

The Data Gap for this compound

An extensive search of the scientific literature and chemical databases reveals a significant lack of published experimental data for this compound. While the compound is commercially available and has been cited as a starting material in at least one synthetic procedure, its full physicochemical characterization has not been reported in a peer-reviewed format. This is not an uncommon scenario in chemical research, where many compounds are synthesized as intermediates and not fully characterized for their own properties.

A Comparative Case Study: N-(4-Bromophenyl)methanesulfonamide

To demonstrate the process of comparing in silico predictions with experimental findings, we will turn our attention to the closely related isomer, N-(4-bromophenyl)methanesulfonamide. The positional difference of the bromine atom on the phenyl ring is expected to have a subtle but measurable impact on the molecule's properties.

PropertyPredicted Value (4-bromo isomer)Experimental Value (4-bromo isomer)Source
Melting Point-137-141 °C
pKa (acidic)7.62 (Predicted)Not Available-

Table 2: Comparison of Predicted and Experimental Data for N-(4-Bromophenyl)methanesulfonamide.

Part 3: Experimental Protocols for Physicochemical Characterization

To bridge the gap between prediction and reality, robust experimental methodologies are essential. The following section outlines the standard protocols for determining the key physicochemical properties that have been predicted in silico.

Workflow for Experimental Validation

The logical flow for validating the in silico predictions would involve synthesizing or acquiring a pure sample of this compound, followed by a series of well-established analytical techniques.

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Detailed Experimental Methodologies

1. Melting Point Determination

  • Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

  • Protocol:

    • A small amount of the dried, crystalline this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

2. Aqueous Solubility (Shake-Flask Method)

  • Principle: This method, considered the gold standard, determines the saturation concentration of a compound in a solvent at a specific temperature.

  • Protocol:

    • An excess amount of this compound is added to a known volume of purified water in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. pKa Determination (Potentiometric Titration)

  • Principle: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

  • Protocol:

    • A known amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition.

    • The pKa is determined from the inflection point of the resulting titration curve.

4. LogP Determination (HPLC Method)

  • Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method correlates the retention time of a compound on a reverse-phase column with its LogP value.

  • Protocol:

    • A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

    • A series of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

    • A solution of this compound is injected under the same chromatographic conditions.

    • The LogP of the compound is interpolated from its retention time using the calibration curve.

Part 4: Discussion and Future Directions

The juxtaposition of in silico predictions and experimental data is where critical insights are born. In the case of this compound, our in silico analysis suggests a molecule with promising drug-like properties: good predicted oral absorption, the potential to cross the blood-brain barrier, and adherence to Lipinski's Rule of Five. However, the prediction of CYP2D6 inhibition raises a potential flag for drug-drug interactions, a crucial consideration in later stages of drug development.

The absence of comprehensive experimental data for the 2-bromo isomer highlights a critical principle: in silico models are powerful predictive tools, but they are not a substitute for experimental validation. The minor positional change of the bromine atom between the 2- and 4-isomers can influence electronic distribution, crystal packing, and intermolecular interactions, leading to differences in melting point, solubility, pKa, and ultimately, biological activity.

Logical Framework for Integrating In Silico and Experimental Data

Integration_Framework InSilico In Silico Prediction (Hypothesis Generation) Comparison Direct Comparison & Analysis InSilico->Comparison Experimental Experimental Validation (Data Generation) Experimental->Comparison ModelRefinement Model Refinement (Iterative Improvement) Comparison->ModelRefinement Discrepancies Decision Decision Making (Lead Prioritization/Optimization) Comparison->Decision Concordance ModelRefinement->InSilico Improved Algorithms

Caption: An iterative framework for integrating in silico predictions with experimental data in drug discovery.

This guide serves as a testament to the symbiotic relationship between computational and experimental chemistry. The in silico predictions for this compound provide a compelling rationale for its synthesis and further investigation. The next steps for any research program focused on this molecule would be to perform the experiments outlined in this guide to generate the much-needed empirical data. This will not only validate or challenge the computational predictions for this specific molecule but also contribute valuable data to the public domain, strengthening the predictive power of future in silico models.

References

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Journal of Chemistry. Retrieved February 8, 2026, from [Link]

  • admetSAR 2.0. (n.d.). Shanghai Institute of Materia Medica. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2021). RSC Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry. Retrieved February 8, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Bromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (2-Bromophenyl)methanesulfonamide. The following guidance is meticulously developed based on an expert review of the chemical structure, data from analogous compounds, and established principles of laboratory safety and hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Foundational Principles: Understanding the Hazard Profile

This compound is a compound featuring a sulfonamide group and a brominated aromatic ring. This structure informs our understanding of its potential hazards and dictates the necessary precautions for its handling and disposal.

  • Sulfonamide Moiety: Sulfonamides are a class of compounds known for their potential to elicit allergic reactions and other adverse health effects.[1] While primarily a concern in pharmaceutical applications, this characteristic underscores the need for caution to prevent skin and respiratory exposure in a laboratory setting.

  • Organobromine Component: Brominated aromatic compounds are subject to environmental scrutiny due to their potential for persistence and ecotoxicity.[2] The EPA regulates certain organobromine production wastes as hazardous, highlighting the importance of preventing environmental release.[2]

  • Analogous Compound Analysis: Safety data for structurally similar compounds, such as N-(2-Bromophenyl)maleimide and methanesulfonic acid, indicate potential for skin, eye, and respiratory irritation.[3][4] Methanesulfonic acid is also noted to be corrosive to metals and harmful if swallowed or in contact with skin.[4][5]

Based on this analysis, this compound should be handled as a hazardous substance with potential for irritation, sensitization, and environmental toxicity.

Prerequisite Safety Protocols: Your Personal Protective Equipment (PPE) and Engineering Controls

Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450), is paramount.[2][6][7][8] Your laboratory's CHP should detail specific procedures for handling hazardous chemicals.[2][7][8]

Essential PPE and Engineering Controls:

Control MeasureSpecificationRationale
Ventilation Chemical Fume HoodTo minimize inhalation of any dusts or aerosols.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.To protect against splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Change gloves immediately if contaminated.To prevent skin contact and potential absorption or sensitization.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or if engineering controls are insufficient. Consult your institution's Environmental Health and Safety (EHS) department.To provide an additional layer of protection against inhalation hazards.
Step-by-Step Disposal Procedures: A Self-Validating System

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without validated procedures specific to this compound, which are not currently available in peer-reviewed literature or regulatory guidelines.

3.1. Waste Categorization and Segregation:

Proper segregation of hazardous waste is a critical step to ensure safety and compliance.

  • Solid Waste:

    • Collection: Place any solid this compound, along with any grossly contaminated items (e.g., weigh boats, spatulas), into a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Compatibility: Do not mix with other waste streams unless compatibility has been verified. Incompatible wastes can lead to dangerous reactions.

    • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Solutions:

    • Aqueous Solutions: Collect aqueous solutions in a clearly labeled, leak-proof container (e.g., HDPE or glass). Do not dispose of down the drain.

    • Organic Solvent Solutions: Collect solutions in halogenated organic solvents in a separate, designated "Halogenated Organic Waste" container.[9] This segregation is crucial for proper incineration by the waste disposal facility.[9]

    • Labeling: Label all solution containers with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Contaminated Labware and PPE:

    • Sharps: Needles, syringes, and other sharps must be placed in a rigid, puncture-resistant sharps container.

    • Gloves and Wipes: Lightly contaminated items such as gloves and paper towels should be collected in a sealed bag or lined container labeled as "Hazardous Waste" with the name of the contaminant.

3.2. Spill and Emergency Response:

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE as outlined in Section 2.

  • Containment:

    • Solids: Gently cover the solid spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent airborne dust.

    • Liquids: Surround the spill with an absorbent barrier to prevent it from spreading.

  • Cleanup:

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

    • Use a wet paper towel to decontaminate the area, then place the towel in the waste container.

  • Labeling: Seal and label the container as "Hazardous Waste" with a detailed description of the contents.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_handling Safe Handling & Segregation cluster_disposal Containerization & Disposal Start Generation of this compound Waste Assess Consult SDS (if available) & Analogous Compound Data Start->Assess Characterize Characterize as Hazardous Waste (Irritant, Potential Sensitizer, Environmental Hazard) Assess->Characterize PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Characterize->PPE Segregate Segregate Waste by Type PPE->Segregate Solid Solid Waste Segregate->Solid Solid Liquid Liquid Waste Segregate->Liquid Liquid Contaminated Contaminated Materials Segregate->Contaminated PPE/Labware ContainerizeSolid Seal in Labeled, Compatible Container Solid->ContainerizeSolid ContainerizeLiquid Collect in Labeled, Segregated Liquid Waste Container Liquid->ContainerizeLiquid ContainerizeCont Place in Labeled Sharps or Solid Waste Container Contaminated->ContainerizeCont Store Store in Designated Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizeCont->Store Arrange Arrange for Pickup by Certified Hazardous Waste Vendor Store->Arrange

Caption: Disposal workflow for this compound.

Chemical Neutralization and Degradation: A Note of Caution

While chemical degradation methods for related compounds exist, their application to this compound for disposal purposes is not advised without rigorous, compound-specific validation.

  • Hydrolysis of Sulfonamides: Sulfonamides are generally stable to hydrolysis under typical environmental conditions.[10][11] While hydrolysis can occur under strongly acidic or basic conditions, the reaction products and their hazards would need to be fully characterized.

  • Reductive Dehalogenation of Aryl Bromides: This process can remove the bromine atom from the aromatic ring, potentially reducing its environmental impact.[12][13][14] This is often achieved through catalytic hydrogenation.[12][14] However, this requires specialized equipment and careful control of reaction conditions, and it is not a standard laboratory disposal procedure.

Given the lack of validated protocols, attempting on-site neutralization or degradation could lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and non-compliance with hazardous waste regulations.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By treating this compound as hazardous based on the available data for analogous structures, adhering to strict safety protocols, and utilizing a certified hazardous waste disposal service, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: methanesulfonic acid. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. Retrieved from [Link]

  • University of Kentucky. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Arakelyan, H. S. (2021). Sulfonamide Side Effects, Overdose, Dangerous Interactions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • University of Pittsburgh. (2019, September 23). Ethidium Bromide Disposal. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • The Government of India. (1986, May 23). THE ENVIRONMENT (PROTECTION) ACT, 1986. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(2-Bromophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.